7-Bromo-1H-benzo[d][1,2,3]triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJANJSHTMOQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617193 | |
| Record name | 4-Bromo-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1064721-11-4 | |
| Record name | 4-Bromo-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1H-1,2,3-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Solubility of 7-Bromo-1H-benzo[d]triazole in Organic Solvents
An in-depth technical guide on the core solubility of 7-Bromo-1H-benzo[d]triazole in organic solvents for researchers, scientists, and drug development professionals.
This technical guide addresses the solubility of 7-Bromo-1H-benzo[d]triazole, a critical parameter for its application in research and drug development. While specific quantitative data for this compound is not extensively published, this document provides an overview of expected solubility based on the behavior of related benzotriazole derivatives, a detailed experimental protocol for determining solubility, and a workflow diagram to guide researchers.
Introduction to 7-Bromo-1H-benzo[d]triazole
7-Bromo-1H-benzo[d]triazole is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a benzotriazole core with a bromine substituent, allows for selective functionalization through cross-coupling reactions like Suzuki and Heck, making it a versatile building block in medicinal and combinatorial chemistry.[1] Understanding its solubility is paramount for reaction optimization, purification, and formulation development.
Solubility Profile
Table 1: Estimated Solubility of 7-Bromo-1H-benzo[d]triazole in Common Organic Solvents
| Solvent | Chemical Class | Expected Solubility | Rationale / Notes |
| Dimethylformamide (DMF) | Polar Aprotic | High | Generally a good solvent for benzotriazole derivatives.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Commonly used for dissolving a wide range of organic compounds for screening and storage. |
| Methanol (MeOH) | Polar Protic | Moderate to High | Benzotriazoles generally exhibit good solubility in alcohols.[2] |
| Ethanol (EtOH) | Polar Protic | Moderate | Similar to methanol, ethanol is a common solvent for this class of compounds.[2] |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Often used in analytical techniques like HPLC; expected to be a suitable solvent.[3] |
| Dichloromethane (DCM) | Halogenated | Moderate | A common solvent for organic synthesis and purification. |
| Tetrahydrofuran (THF) | Ether | Moderate | A versatile solvent for a wide range of organic reactions. |
| Toluene | Aromatic Hydrocarbon | Low to Moderate | Non-polar nature may limit solubility compared to polar solvents. Toluene has been used for extraction.[4] |
| Hexanes | Aliphatic Hydrocarbon | Low | As a non-polar solvent, it is unlikely to be effective for this relatively polar molecule. |
| Water | Aqueous | Poor / Slight | Benzotriazoles generally have low water solubility.[2][5] |
Note: This table is an estimation based on the chemical properties of benzotriazole derivatives and should be confirmed by experimental determination.
Experimental Protocol: Solubility Determination by the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.[6][7][8] It involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment:
-
7-Bromo-1H-benzo[d]triazole
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 7-Bromo-1H-benzo[d]triazole to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or conical flask). The presence of undissolved solid is essential to ensure saturation.[7]
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Equilibrium is confirmed when the concentration of the solute in solution remains constant over time.[7]
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the supernatant (e.g., 5.00 mL) using a volumetric pipette. To avoid drawing up solid particles, it is crucial to use a syringe fitted with a compatible filter (e.g., 0.45 µm PTFE).
-
-
Solvent Evaporation:
-
Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporating dish.[8]
-
Record the combined weight of the dish and the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher-boiling solvents like DMF or DMSO, a vacuum oven at a moderate temperature may be required.
-
Once the solvent is removed, dry the dish containing the solid residue to a constant weight in a drying oven (e.g., 60-80 °C) or a vacuum desiccator.[7][8]
-
-
Calculation of Solubility:
-
Let W₁ be the weight of the empty evaporating dish.
-
Let W₂ be the weight of the dish with the dry solute residue.
-
The weight of the solute is (W₂ - W₁).
-
The volume of the solvent used is the volume pipetted (e.g., 5.00 mL).
-
Solubility can be expressed in various units, such as g/L or mg/mL.
Solubility (g/L) = (W₂ - W₁) (in g) / Volume of solution (in L)
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the gravimetric method for determining solubility.
Caption: A flowchart of the key steps in the gravimetric solubility protocol.
References
- 1. 7-Bromo-1H-benzo[d][1,2,3]triazole [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
Spectroscopic Characterization of 7-Bromo-1H-benzo[d]triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Bromo-1H-benzo[d]triazole, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to its role in the development of bioactive molecules and its utility in cross-coupling reactions like the Suzuki and Heck reactions, a thorough understanding of its structural characterization is paramount.[1] This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols for acquiring such data, and presents a logical workflow for the spectroscopic analysis of this compound.
Molecular Structure and Spectroscopic Overview
7-Bromo-1H-benzo[d]triazole consists of a benzene ring fused to a 1,2,3-triazole ring, with a bromine atom substituted at the 7-position. The presence of tautomerism in the triazole ring (1H vs. 2H) can influence its spectroscopic properties. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of the molecule. While specific experimental data for this exact compound is not widely published, the following sections provide expected data based on the analysis of closely related benzotriazole derivatives.
Expected Spectroscopic Data
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of 7-Bromo-1H-benzo[d]triazole. These values are estimations based on known spectroscopic data of similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~15.0 - 16.0 | br s | 1H | N-H (tautomeric) |
| ~7.9 - 8.1 | d | 1H | H-4 |
| ~7.4 - 7.6 | t | 1H | H-5 |
| ~7.6 - 7.8 | d | 1H | H-6 |
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | C-7a |
| ~133.0 | C-3a |
| ~130.0 | C-5 |
| ~125.0 | C-4 |
| ~120.0 | C-6 |
| ~110.0 | C-7 |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1580 | Medium | C=C aromatic ring stretch |
| 1500 - 1400 | Strong | N=N stretch |
| 1300 - 1200 | Strong | C-N stretch |
| 800 - 700 | Strong | C-H out-of-plane bend |
| 700 - 600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| m/z (relative intensity %) | Assignment |
| 197/199 (100/98) | [M]⁺ (Molecular ion with bromine isotopes) |
| 170/172 | [M - N₂H]⁺ |
| 118 | [M - Br]⁺ |
| 91 | [C₆H₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for 7-Bromo-1H-benzo[d]triazole.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of 7-Bromo-1H-benzo[d]triazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer is utilized.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 scans for good signal-to-noise.
-
¹³C NMR: A proton-decoupled experiment is used. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and the acquisition of 1024 to 4096 scans.
-
-
Data Analysis: The chemical shifts (δ) are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). The multiplicity, integration, and coupling constants (for ¹H NMR) are analyzed to assign the signals to the respective nuclei in the molecule.
FT-IR Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. The sample is then placed in the beam path, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are identified and assigned to specific molecular vibrations.
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile, typically at a concentration of 1-10 ng/µL.
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used. Gas chromatography-mass spectrometry (GC-MS) can also be employed.
-
Data Acquisition: The sample is introduced into the mass spectrometer. For ESI, the analysis is typically performed in positive ion mode. The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Data Analysis: The m/z values of the detected ions are analyzed. The molecular ion peak is identified, and its isotopic pattern is compared to the theoretical pattern for a bromine-containing compound. The fragmentation pattern is analyzed to provide further structural information.
Workflow and Data Integration
The characterization of 7-Bromo-1H-benzo[d]triazole follows a logical progression of spectroscopic techniques to build a complete picture of its chemical structure.
Caption: Workflow for the Spectroscopic Characterization of 7-Bromo-1H-benzo[d]triazole.
This systematic approach ensures that the synthesized compound is correctly identified and its purity is confirmed. The combination of NMR for detailed structural connectivity, IR for functional group identification, and MS for molecular weight and formula determination provides a robust and comprehensive characterization of 7-Bromo-1H-benzo[d]triazole, which is essential for its application in research and development.
References
Crystal Structure of Benzotriazole Derivatives: A Technical Guide Focused on a 7-Bromo Analogue
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the crystal structure of 7-Bromo-1H-benzo[d]triazole. Despite a comprehensive search of available scientific literature, a definitive crystal structure for this specific compound has not been publicly reported. To provide valuable insights for researchers in drug development and materials science, this document presents a detailed analysis of a closely related and structurally significant analogue: 1-(2-Bromo-4,5-dimethoxybenzyl)-benzo[d][1][2]triazole . The crystallographic data and the experimental protocol for this analogue are presented as a representative example of the structural characteristics of bromo-benzotriazole derivatives. This guide provides a foundational understanding of the molecular geometry and the experimental procedures required for such structural elucidation.
Introduction
Benzotriazole and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry, materials science, and agrochemical development.[3] The introduction of a bromine atom onto the benzotriazole scaffold, as in 7-Bromo-1H-benzo[d]triazole, can significantly influence the molecule's electronic properties, reactivity, and potential biological activity.[3] Understanding the precise three-dimensional arrangement of atoms in the crystal lattice is fundamental for structure-activity relationship (SAR) studies, rational drug design, and the development of novel functional materials.
While the crystal structure of 7-Bromo-1H-benzo[d]triazole is not currently available, the study of analogous structures provides crucial information. This guide focuses on the crystal structure of 1-(2-Bromo-4,5-dimethoxybenzyl)-benzo[d][1][2]triazole, which contains the core benzotriazole moiety and a bromo-substituted aromatic ring, offering a pertinent case study.
Crystalline Structure of a Representative Analogue
The crystal structure of 1-(2-Bromo-4,5-dimethoxybenzyl)-benzo[d][1][2]triazole (C₁₅H₁₄BrN₃O₂) was determined by single-crystal X-ray diffraction.[4] The key crystallographic data are summarized in the table below.
Crystallographic Data for 1-(2-Bromo-4,5-dimethoxybenzyl)-benzo[d][1][2][3]triazole
| Parameter | Value |
| Empirical Formula | C₁₅H₁₄BrN₃O₂ |
| Formula Weight | 348.20 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.057(1) |
| b (Å) | 8.142(1) |
| c (Å) | 13.738(2) |
| α (°) | 90.039(7) |
| β (°) | 96.869(5) |
| γ (°) | 108.047(8) |
| Volume (ų) | 744.54(18) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 1.553 |
| Absorption Coefficient (mm⁻¹) | 2.768 |
| F(000) | 352 |
| Final R indices [I>2σ(I)] | R1 = 0.0513 |
Data sourced from Sarala et al., 2007.[4]
In the crystalline state of this analogue, the benzotriazole ring system is essentially planar.[4] The crystal packing is stabilized by weak intermolecular interactions, including C-H···N hydrogen bonds which form inversion dimers, as well as C-H···π and π-π stacking interactions.[4]
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a multi-step process that involves crystal growth, data collection, structure solution, and refinement. The following is a generalized protocol based on the methodologies reported for similar heterocyclic compounds.[2][4][5]
Crystal Growth
Single crystals of suitable quality are paramount for X-ray diffraction analysis. A common method for obtaining such crystals is through slow evaporation of a saturated solution of the compound in an appropriate solvent. For the analogue 1-(2-Bromo-4,5-dimethoxybenzyl)-benzo[d][1][2]triazole, single crystals were grown for the X-ray diffraction study.[4]
X-ray Data Collection
A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a series of images. For the analogue, data was collected on a DIPLabo Image Plate system with a normal focus, 3 kW sealed X-ray source.[4]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using least-squares methods to improve the agreement between the observed and calculated structure factors. The final R-factor is an indicator of the quality of the refined structure.[2][4]
Visualizing the Workflow and Relationships
To clarify the processes and the relationship between the target compound and the studied analogue, the following diagrams are provided.
Conclusion
While the specific crystal structure of 7-Bromo-1H-benzo[d]triazole remains to be determined, this guide provides a comprehensive overview of the methodologies and expected structural features based on a closely related analogue. The provided crystallographic data for 1-(2-Bromo-4,5-dimethoxybenzyl)-benzo[d][1][2]triazole serves as a valuable reference point for researchers. The detailed experimental workflow offers a practical guide for the crystallographic analysis of this and similar compounds. The elucidation of the precise crystal structure of 7-Bromo-1H-benzo[d]triazole in the future will be a valuable addition to the structural database of heterocyclic compounds and will further aid in the rational design of new molecules with desired properties.
References
An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-1H-benzo[d]triazole is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the presence of the benzotriazole core, a scaffold known for a wide range of biological activities, and the bromine atom, which serves as a versatile handle for further chemical modifications through cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 7-Bromo-1H-benzo[d]triazole, offering experimental protocols and spectral data to support research and development endeavors in medicinal chemistry and materials science.
Introduction
Benzotriazole and its derivatives are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antifungal, antiviral, and anticancer activities. The introduction of a bromine substituent onto the benzene ring of the benzotriazole scaffold, as in 7-Bromo-1H-benzo[d]triazole, provides a strategic point for molecular elaboration. This allows for the construction of more complex molecules with potentially enhanced biological efficacy and tailored physicochemical properties. This document outlines a standard and reliable method for the synthesis of 7-Bromo-1H-benzo[d]triazole and provides a thorough characterization of the resulting compound using modern spectroscopic techniques.
Synthesis of 7-Bromo-1H-benzo[d]triazole
The synthesis of 7-Bromo-1H-benzo[d]triazole is typically achieved through the diazotization of 3-bromo-1,2-phenylenediamine, followed by an intramolecular cyclization. This reaction is a well-established method for the formation of the benzotriazole ring system.
Synthesis Workflow
Caption: Workflow for the synthesis of 7-Bromo-1H-benzo[d]triazole.
Experimental Protocol: Synthesis
Materials:
-
3-Bromo-1,2-phenylenediamine
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve 3-bromo-1,2-phenylenediamine in a mixture of glacial acetic acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the cooled solution of the diamine. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for another 2 hours.
-
The crude 7-Bromo-1H-benzo[d]triazole will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 7-Bromo-1H-benzo[d]triazole.
Characterization of 7-Bromo-1H-benzo[d]triazole
Thorough characterization is essential to confirm the identity and purity of the synthesized 7-Bromo-1H-benzo[d]triazole. The following sections detail the expected results from various spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| Appearance | Light yellow to brown solid |
| Melting Point | Not available in searched results |
| CAS Number | 1064721-11-4 |
Spectroscopic Data
1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Expected ~7.3-8.0 | Multiplet | 3H | Aromatic Protons |
| Expected >10 | Broad Singlet | 1H | N-H Proton |
2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| Expected ~110-150 | Aromatic and Triazole Carbons (6 signals) |
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| Expected ~3100-3300 | N-H Stretching |
| Expected ~3000-3100 | Aromatic C-H Stretching |
| Expected ~1600, 1450 | C=C Aromatic Ring Stretching |
| Expected ~1200-1300 | C-N Stretching |
| Expected ~700-800 | C-Br Stretching |
4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| ~197/199 | [M]⁺ and [M+2]⁺ (due to Br isotopes) |
Experimental Protocols: Characterization
General Considerations:
-
NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FTIR Spectroscopy: Spectra can be obtained using KBr pellets or as a thin film on a salt plate.
-
Mass Spectrometry: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), should be employed.
Logical Workflow for Characterization
Caption: Logical workflow for the characterization of synthesized product.
Applications in Drug Development and Research
7-Bromo-1H-benzo[d]triazole serves as a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] The bromine atom can be readily displaced or used in cross-coupling reactions, such as Suzuki and Heck couplings, to introduce diverse substituents.[1] This allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. Its derivatives have been investigated for their potential as kinase inhibitors, antiviral agents, and anticancer therapeutics.
Conclusion
This technical guide provides essential information for the synthesis and characterization of 7-Bromo-1H-benzo[d]triazole. The detailed protocols and expected spectral data will be a valuable resource for researchers in academic and industrial settings, facilitating the use of this versatile building block in the design and synthesis of novel chemical entities with potential applications in medicine and materials science.
References
An In-Depth Technical Guide to the Corrosion Inhibition Mechanism of 7-Bromo-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Bromo-1H-benzo[d]triazole is a heterocyclic organic compound belonging to the benzotriazole family, a class of molecules renowned for their efficacy as corrosion inhibitors for a variety of metals and alloys, particularly copper and steel. This technical guide delineates the theoretical and practical aspects of the mechanism of action of 7-Bromo-1H-benzo[d]triazole in corrosion inhibition. While direct experimental data for this specific substituted benzotriazole is limited in publicly accessible literature, this guide extrapolates from the well-established principles of benzotriazole corrosion inhibition and the known effects of halogen substitution. The core of its protective action lies in its ability to adsorb onto the metal surface, forming a durable, passive film that acts as a barrier to corrosive agents. This process is governed by the molecule's electronic structure, including the lone pair electrons of the nitrogen atoms and the π-electrons of the benzene ring, with the bromo-substituent expected to modulate these properties.
The Core Mechanism of Action: Adsorption and Film Formation
The primary mechanism by which 7-Bromo-1H-benzo[d]triazole inhibits corrosion is through adsorption onto the metal surface, leading to the formation of a protective film. This process can be broadly categorized into two main types of interaction: physisorption and chemisorption.
-
Physisorption: This involves weaker, electrostatic interactions between the inhibitor molecule and the charged metal surface. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact through its polar functional groups.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The lone pair electrons on the nitrogen atoms of the triazole ring and the delocalized π-electrons of the benzene ring in 7-Bromo-1H-benzo[d]triazole are the primary sites for this interaction, donating electrons to the vacant d-orbitals of the metal atoms.
The presence of the bromine atom at the 7-position is anticipated to influence the electron density distribution of the benzotriazole ring system through its inductive and resonance effects, thereby modulating the strength of the chemisorption bond and the overall inhibition efficiency.
The adsorbed inhibitor molecules form a thin, dense, and stable film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.
Quantitative Analysis of Inhibition Performance
The effectiveness of a corrosion inhibitor is quantified through various experimental techniques. The following tables present hypothetical yet representative data for 7-Bromo-1H-benzo[d]triazole on mild steel in a 1 M HCl solution, illustrating the expected outcomes of such analyses.
Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
| Inhibitor Conc. (M) | Weight Loss (mg) | Corrosion Rate (mm/y) | Inhibition Efficiency (IE%) |
| Blank | 150.0 | 12.5 | - |
| 1 x 10⁻⁵ | 45.0 | 3.75 | 70.0 |
| 5 x 10⁻⁵ | 22.5 | 1.88 | 85.0 |
| 1 x 10⁻⁴ | 12.0 | 1.00 | 92.0 |
| 5 x 10⁻⁴ | 7.5 | 0.63 | 95.0 |
Potentiodynamic Polarization (PDP) Data
PDP studies provide insights into the kinetics of the anodic and cathodic reactions.
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
| Blank | -480 | 1050 | 75 | 120 | - |
| 1 x 10⁻⁵ | -470 | 315 | 70 | 115 | 70.0 |
| 5 x 10⁻⁵ | -465 | 158 | 68 | 112 | 85.0 |
| 1 x 10⁻⁴ | -460 | 84 | 65 | 110 | 92.0 |
| 5 x 10⁻⁴ | -455 | 53 | 62 | 108 | 95.0 |
Electrochemical Impedance Spectroscopy (EIS) Data
EIS is a powerful non-destructive technique for studying the metal/solution interface.
| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF/cm²) | IE% |
| Blank | 25 | 150 | - |
| 1 x 10⁻⁵ | 85 | 105 | 70.6 |
| 5 x 10⁻⁵ | 165 | 70 | 84.8 |
| 1 x 10⁻⁴ | 310 | 50 | 91.9 |
| 5 x 10⁻⁴ | 500 | 35 | 95.0 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following outlines the standard experimental protocols for evaluating corrosion inhibitors.
Weight Loss Method
-
Sample Preparation: Mild steel coupons of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with acetone, washed with distilled water, and dried.
-
Immersion Test: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of 7-Bromo-1H-benzo[d]triazole for a specified period at a constant temperature.
-
Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, washed, dried, and re-weighed.
-
Calculations: The weight loss, corrosion rate, and inhibition efficiency are calculated from the difference in weight.
Electrochemical Measurements (PDP and EIS)
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is reached.
-
Potentiodynamic Polarization: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s). Corrosion potential (Ecorr) and corrosion current density (icorr) are determined by Tafel extrapolation.
-
Electrochemical Impedance Spectroscopy: A small amplitude AC signal (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz). The impedance data is analyzed by fitting to an appropriate equivalent electrical circuit to obtain parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Adsorption Isotherm and Thermodynamic Considerations
The relationship between the inhibitor concentration and the extent of surface coverage (θ) can be described by adsorption isotherms. The Langmuir isotherm is commonly used for corrosion inhibitors and assumes the formation of a monolayer on the metal surface.
The spontaneity and nature of the adsorption process can be understood by calculating thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads). A negative value of ΔG°ads indicates a spontaneous adsorption process. Values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.
Quantum Chemical Insights
Computational chemistry, particularly Density Functional Theory (DFT), provides a molecular-level understanding of the inhibitor's properties and its interaction with the metal surface. Key parameters include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of the molecule to donate electrons. Higher E_HOMO values suggest a greater tendency for electron donation to the metal's vacant orbitals.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the ability of the molecule to accept electrons. Lower E_LUMO values suggest a greater ability to accept electrons from the metal.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.
Synthesis of Benzotriazole Derivatives
A common route for the synthesis of benzotriazoles involves the diazotization of o-phenylenediamines. For 7-Bromo-1H-benzo[d]triazole, a plausible synthetic pathway would start from a brominated o-phenylenediamine precursor.
Conclusion
7-Bromo-1H-benzo[d]triazole is expected to be an effective corrosion inhibitor, functioning through adsorption and the formation of a protective film on the metal surface. Its mechanism is rooted in the fundamental principles of coordination chemistry, involving its nitrogen heteroatoms and π-electron system. The bromo-substituent likely enhances its performance by modifying the electronic properties of the molecule. While specific experimental validation is pending in the broader scientific literature, the established knowledge of benzotriazole inhibitors, coupled with theoretical predictions, provides a robust framework for understanding and predicting its inhibitory action. Further experimental studies are warranted to quantify its efficacy and optimize its application in various corrosive environments.
The Biological Landscape of 7-Bromo-1H-benzo[d]triazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities of 7-Bromo-1H-benzo[d]triazole and its derivatives, with a particular focus on their potential as therapeutic agents. While data specifically on 7-bromo-1H-benzo[d]triazole is limited in publicly available research, this document leverages the extensive studies on closely related polybrominated benzotriazole analogues to elucidate the probable pharmacological profile and mechanisms of action. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular pathways and workflows to support further research and development in this area.
Core Biological Activities: Anticancer and Enzyme Inhibition
Brominated benzotriazole derivatives have emerged as a significant class of compounds, primarily investigated for their potent anticancer and enzyme inhibitory activities. The substitution of bromine atoms on the benzotriazole scaffold has been shown to be a critical factor in enhancing their biological efficacy.
Anticancer Activity
The anticancer properties of brominated benzotriazoles are largely attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Dysregulation of these kinases is a hallmark of many cancers.
Enzyme Inhibition: A Focus on Protein Kinase CK2
A primary and well-documented target of polybrominated benzotriazoles is Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a serine/threonine kinase that is overexpressed in a multitude of human cancers, where it promotes tumorigenesis by phosphorylating a wide array of substrates involved in cell cycle progression, apoptosis, and angiogenesis. Inhibition of CK2 is therefore a promising strategy for cancer therapy.
Table 1: Protein Kinase CK2 Inhibition by Brominated Benzotriazole Derivatives
| Compound | Target | IC50 (nM) | Reference Compound |
| 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt) | Protein Kinase CK2 | 300 | - |
| 4,5,6,7-Tetrabromo-2-(dimethylamino)benzimidazole (DMAT) | Protein Kinase CK2 | 140 | TBBt |
| 4,5,6-Tribromo-7-ethyl-1H-benzotriazole | Protein Kinase CK2 | 160 | - |
| 3-(4,5,6,7-Tetrabromo-1H-benzotriazol-1-yl)propan-1-ol | Protein Kinase CK2 | 320 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activity of 7-Bromo-1H-benzo[d]triazole derivatives.
Synthesis of Brominated Benzotriazole Derivatives
A general method for the N-alkylation of brominated benzotriazoles involves the reaction of the parent heterocycle with an appropriate alkyl halide in the presence of a base.
Synthesis of N-Alkyl-4,5,6,7-tetrabromo-1H-benzotriazole Derivatives
-
Materials: 4,5,6,7-tetrabromo-1H-benzotriazole, alkyl halide (e.g., methyl iodide, ethyl bromide), potassium hydroxide (KOH), methanol.
-
Procedure:
-
Dissolve 4,5,6,7-tetrabromo-1H-benzotriazole in methanol.
-
Add a solution of potassium hydroxide in methanol to the reaction mixture.
-
Add the respective alkyl halide and stir the reaction mixture. The reaction time and temperature will influence the ratio of N1 and N2 isomers.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the resulting mixture of N1 and N2 isomers using flash column chromatography to yield the desired products.
-
In Vitro Protein Kinase CK2 Inhibition Assay
This protocol describes a radiometric assay to determine the inhibitory activity of test compounds against protein kinase CK2.
-
Materials: Recombinant human protein kinase CK2, specific peptide substrate (e.g., RRRADDSDDDDD), [γ-³²P]ATP, test compound (dissolved in DMSO), kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT), phosphocellulose paper, scintillation counter.
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the peptide substrate, and the recombinant CK2 enzyme.
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control should be included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Materials: Human cancer cell line (e.g., HeLa, MCF-7), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the EC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of 7-Bromo-1H-benzo[d]triazole derivatives.
Caption: Inhibition of the Protein Kinase CK2 signaling pathway by brominated benzotriazole derivatives.
Caption: General workflow for the synthesis and biological evaluation of 7-Bromo-1H-benzo[d]triazole derivatives.
Caption: Logical relationship in the structure-activity studies of 7-Bromo-1H-benzo[d]triazole derivatives.
Conclusion and Future Directions
The available evidence strongly suggests that the brominated benzotriazole scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology through the inhibition of protein kinase CK2. While specific data for 7-bromo-1H-benzo[d]triazole remains to be fully elucidated, the extensive research on its polybrominated counterparts provides a solid foundation for future investigations.
Future research should focus on:
-
The synthesis and purification of a series of 7-bromo-1H-benzo[d]triazole derivatives with diverse substitutions to build a comprehensive structure-activity relationship profile.
-
Systematic screening of these novel compounds against a panel of cancer cell lines and microbial strains to identify lead candidates.
-
In-depth mechanistic studies to confirm the molecular targets and signaling pathways affected by the most potent compounds.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this intriguing class of molecules.
Tautomerism in 7-Bromo-1H-benzo[d]triazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-1H-benzo[d]triazole, a halogenated derivative of the versatile benzotriazole scaffold, is a molecule of significant interest in medicinal chemistry and materials science. A fundamental characteristic of this and related N-unsubstituted benzotriazoles is the phenomenon of prototropic tautomerism, which can profoundly influence its physicochemical properties, reactivity, and biological interactions. This technical guide provides a comprehensive overview of the tautomerism in 7-Bromo-1H-benzo[d]triazole, presenting extrapolated spectroscopic data, detailed experimental protocols for characterization, and visual representations of the tautomeric relationships and analytical workflows. Due to a lack of direct experimental data in the current literature for this specific molecule, the quantitative data presented herein is based on established principles of benzotriazole chemistry and serves as a predictive guide for researchers.
Introduction to Tautomerism in Benzotriazoles
Benzotriazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring. For asymmetrically substituted benzotriazoles, such as 7-Bromo-1H-benzo[d]triazole, three potential tautomers can exist: the 1H, 2H, and 3H forms. In the case of a 7-substituted benzotriazole, the 1H and 3H tautomers are distinct chemical entities, namely 7-Bromo-1H-benzo[d]triazole and 4-Bromo-1H-benzo[d]triazole, respectively. The third tautomer is 7-Bromo-2H-benzo[d]triazole.
The equilibrium between these tautomers is influenced by various factors including the electronic nature of the substituents, the solvent polarity, temperature, and the solid-state packing forces. Understanding and controlling this tautomeric equilibrium is crucial in drug development, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.
The Tautomers of 7-Bromo-1H-benzo[d]triazole
The tautomeric equilibrium for 7-Bromo-1H-benzo[d]triazole can be depicted as follows:
Predicted Spectroscopic Data for Tautomer Characterization
The following tables summarize the predicted quantitative data from the spectroscopic analysis of the tautomers of 7-Bromo-1H-benzo[d]triazole. This data is extrapolated from known values for benzotriazole and related substituted derivatives and should be confirmed experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | 7-Bromo-1H-benzo[d]triazole | 7-Bromo-2H-benzo[d]triazole | 4-Bromo-1H-benzo[d]triazole |
| N-H | ~15.8 (br s) | ~16.0 (br s) | ~15.9 (br s) |
| H-4 | ~8.10 (d) | ~8.05 (d) | - |
| H-5 | ~7.55 (t) | ~7.50 (t) | ~7.60 (t) |
| H-6 | ~7.70 (d) | ~7.65 (d) | ~7.80 (d) |
| H-7 | - | - | ~7.95 (d) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | 7-Bromo-1H-benzo[d]triazole | 7-Bromo-2H-benzo[d]triazole | 4-Bromo-1H-benzo[d]triazole |
| C-4 | ~120.0 | ~119.5 | ~110.0 |
| C-5 | ~128.0 | ~127.5 | ~129.0 |
| C-6 | ~125.0 | ~124.5 | ~126.0 |
| C-7 | ~115.0 | ~114.5 | ~120.0 |
| C-7a | ~145.0 | ~144.0 | ~146.0 |
| C-3a | ~133.0 | ~132.0 | ~134.0 |
Infrared (IR) Spectroscopy
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 7-Bromo-1H-benzo[d]triazole | 7-Bromo-2H-benzo[d]triazole | 4-Bromo-1H-benzo[d]triazole |
| N-H stretch | 3100-2900 (broad) | 3120-2920 (broad) | 3110-2910 (broad) |
| C=C stretch (aromatic) | 1610, 1580, 1490 | 1600, 1570, 1480 | 1615, 1585, 1495 |
| C-N stretch | ~1310 | ~1300 | ~1315 |
| C-Br stretch | ~650 | ~645 | ~655 |
UV-Vis Spectroscopy
Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm) in Methanol
| Tautomer | π → π* Transition | n → π* Transition |
| 7-Bromo-1H-benzo[d]triazole | ~260, ~280 | ~295 |
| 7-Bromo-2H-benzo[d]triazole | ~255, ~275 | ~290 |
| 4-Bromo-1H-benzo[d]triazole | ~265, ~285 | ~300 |
Experimental Protocols for Tautomerism Investigation
A multi-faceted approach is required to fully characterize the tautomeric equilibrium of 7-Bromo-1H-benzo[d]triazole.
Thermal Stability of 7-Bromo-1H-benzo[d]triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 7-Bromo-1H-benzo[d]triazole, a key heterocyclic compound in medicinal chemistry and materials science. While specific experimental thermal analysis data for this particular molecule is not extensively available in public literature, this document outlines the standardized methodologies for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It presents representative data, detailed experimental protocols, and logical workflows to guide researchers in assessing the thermal properties of this compound and its analogs. The stability of such molecules is a critical parameter, influencing storage, handling, formulation, and reaction conditions.
Introduction
7-Bromo-1H-benzo[d]triazole is a halogenated derivative of benzotriazole. The benzotriazole scaffold is of significant interest due to its wide range of applications, including as a synthetic auxiliary, a corrosion inhibitor, and a core component in many biologically active compounds. The introduction of a bromine atom onto the benzene ring can significantly alter the molecule's physicochemical properties, including its thermal stability, which is a critical factor for its application in drug development and materials science.
Thermal stability analysis provides crucial information about decomposition temperatures, phase transitions, and the effects of heat on a compound's structure and mass.[1] Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental in characterizing these properties.[2][3] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[1][4]
This guide details the standard procedures for evaluating the thermal stability of 7-Bromo-1H-benzo[d]triazole and provides a framework for interpreting the resulting data.
Thermal Analysis Data
Specific, publicly accessible TGA and DSC data for 7-Bromo-1H-benzo[d]triazole is limited. However, based on the analysis of related benzotriazole derivatives, such as dinitrobenzotriazoles, a representative thermal profile can be projected.[5] The following tables summarize hypothetical, yet plausible, quantitative data that one might expect from a thorough thermal analysis of this compound.
Table 1: Hypothetical Differential Scanning Calorimetry (DSC) Data
| Parameter | Value | Description |
| Onset of Melting | ~195 °C | The temperature at which melting begins. |
| Peak Melting Point (T_m) | ~200 °C | The temperature at which the material is completely molten. |
| Enthalpy of Fusion (ΔH_fus) | ~120 J/g | The amount of energy required to melt the sample. |
| Onset of Decomposition | >220 °C | The temperature at which exothermic decomposition begins. |
Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 25 - 200 | < 0.5% | Loss of residual solvent or moisture. |
| 200 - 220 | ~1.0% | Initial, slow decomposition. |
| 220 - 300 | ~45.0% | Major decomposition phase. |
| > 300 | ~25.0% | Final decomposition of residue. |
| Final Residue @ 600°C | ~28.5% | Char or inorganic residue. |
Experimental Protocols
The following are detailed, generalized methodologies for conducting TGA and DSC analyses to determine the thermal stability of 7-Bromo-1H-benzo[d]triazole.
Protocol for Thermogravimetric Analysis (TGA)
This protocol outlines the dynamic TGA method, where the sample is heated at a constant rate.[6]
Objective: To determine the temperatures at which 7-Bromo-1H-benzo[d]triazole undergoes decomposition and to quantify the associated mass loss.
Instrumentation:
-
A calibrated Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[7]
-
High-precision microbalance (integrated).[2]
-
Alumina or platinum crucibles (150 μL).[7]
-
Inert gas supply (e.g., high-purity nitrogen or argon).
Procedure:
-
Instrument Calibration: Calibrate the instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground 7-Bromo-1H-benzo[d]triazole into a clean, tared TGA crucible.
-
Atmosphere Control: Place the crucible onto the TGA balance. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 30-50 mL/min for at least 15 minutes to ensure an oxygen-free environment.[8]
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[8]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature and time.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The resulting TGA curve is used to identify the onset of decomposition and the temperatures of maximum mass loss rates (which can be clarified by plotting the first derivative, DTG).[1]
Protocol for Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of 7-Bromo-1H-benzo[d]triazole.
Instrumentation:
-
A calibrated Differential Scanning Calorimeter (e.g., PerkinElmer DSC 8000 or similar).
-
Aluminum or copper sample pans with lids.
-
Crimping press for sealing pans.
-
Inert gas supply (e.g., high-purity nitrogen).
Procedure:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference standards (e.g., indium, tin).
-
Sample Preparation: Accurately weigh 2-5 mg of 7-Bromo-1H-benzo[d]triazole into an aluminum DSC pan.
-
Sample Encapsulation: Hermetically seal the pan using a crimping press. This prevents mass loss due to sublimation before decomposition.
-
Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.
-
Atmosphere Control: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-30 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot the heat flow (in mW) versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks. The melting point is determined from the onset of the endothermic peak, and the enthalpy of fusion is calculated from the peak's area.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of a chemical compound like 7-Bromo-1H-benzo[d]triazole.
Logical Relationship of Thermal Data
This diagram shows the logical connection between the experimental data obtained from TGA and DSC and the final interpretation of the compound's thermal stability.
References
- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. epfl.ch [epfl.ch]
- 8. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s4science.at [s4science.at]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 7-Bromo-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is extensively used in the pharmaceutical industry for constructing complex molecular architectures due to its high efficiency and broad functional group tolerance.[1][3] The 1H-benzo[d]triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The targeted C-C bond formation at the 7-position via Suzuki coupling allows for the synthesis of diverse compound libraries, which are crucial for screening and lead optimization in drug discovery programs.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 7-Bromo-1H-benzo[d]triazole with various aryl- and heteroarylboronic acids. The methodologies presented are compiled from established procedures for structurally related nitrogen-rich heterocycles, such as indazoles and benzimidazoles, offering a robust starting point for reaction development and optimization.[4][5][6]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-Bromo-1H-benzo[d]triazole, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid to facilitate this step.[2][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired 7-aryl-1H-benzo[d]triazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Application Notes
Successful Suzuki-Miyaura coupling of nitrogen-containing heterocycles like 7-Bromo-1H-benzo[d]triazole requires careful optimization of several parameters to avoid potential side reactions and catalyst inhibition.
-
Palladium Catalyst: The choice of palladium source is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts often provide higher yields and faster reaction times.[8] Pre-catalysts incorporating bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often superior for coupling challenging heterocyclic substrates. Pd(dppf)Cl₂ is another highly effective and commonly used catalyst for coupling bromoindazoles, which are structurally similar.[5]
-
Base: An appropriate base is required to activate the boronic acid for transmetalation. Inorganic bases are most common. Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (K₃PO₄) are widely used.[1][4][5] The choice of base can significantly impact yield, with K₃PO₄ often being effective for nitrogen-rich heterocycles under milder conditions.[4]
-
Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, dimethoxyethane (DME), toluene, and DMF.[9] A dioxane/water or DME/water mixture is a standard starting point.[3][10]
-
Temperature: Reaction temperatures typically range from 60 to 120 °C.[1][4] Lower temperatures may be possible with highly active catalyst systems, which can improve functional group tolerance.[4]
-
Boronic Acid Scope: Both electron-rich and electron-deficient aryl- and heteroarylboronic acids can be successfully coupled. However, some heteroarylboronic acids may be prone to decomposition or protodeboronation, potentially requiring adjustments to the reaction conditions or the use of boronic esters (e.g., pinacol esters).[5]
Data Summary: Representative Conditions for Suzuki Coupling of Bromo-N-Heterocycles
The following table summarizes reaction conditions reported for the Suzuki coupling of bromo-indazoles and other related N-heterocycles, which serve as an excellent starting point for optimizing the coupling of 7-Bromo-1H-benzo[d]triazole.
| Entry | Aryl Halide Substrate | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME / H₂O | 80 | 2 | >95 | [5] |
| 2 | Bromo-indole | P1 Precatalyst (1.0–1.5) | K₃PO₄ (2) | Dioxane / H₂O | 60 | 5–8 | 91–99 | [4] |
| 3 | Bromo-benzimidazole | P2 Precatalyst (2.0–3.5) | K₃PO₄ (2) | Dioxane / H₂O | 100 | 15–20 | 70–95 | [4] |
| 4 | 4-Amido-7-bromo-1H-indazole | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | Dioxane / H₂O | 100 | 12 | 70–88 | [6] |
| 5 | Bromo-1H-1,2,3-triazole | Pd(OAc)₂ (5) | K₂CO₃ (3) | THF / H₂O | 85-90 | 10–12 | 82–91 | [11] |
| 6 | 5-Bromo-benzofuran | Pd(PPh₃)₄ (5) | Na₂CO₃ (1M aq.) | DMF | RT | 1.5-2 | 70–92 | [8] |
P1 and P2 are specific Buchwald precatalysts.[4]
Detailed Experimental Protocol (General Procedure)
This protocol provides a generalized method for the Suzuki-Miyaura coupling of 7-Bromo-1H-benzo[d]triazole. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.
Materials and Reagents
-
7-Bromo-1H-benzo[d]triazole (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed reaction vial)
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine, silica gel)
Experimental Workflow Visualization
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or sealable reaction vial equipped with a magnetic stir bar, add 7-Bromo-1H-benzo[d]triazole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) to the flask.
-
Establish Inert Atmosphere: Seal the vessel and evacuate the atmosphere, then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.[1] The total concentration is typically around 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[10][12]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).[12]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.[12]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 7-aryl-1H-benzo[d]triazole product.
Safety Information
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable and should be handled with care away from ignition sources.
-
Reactions under pressure (in sealed vials) should be performed behind a blast shield.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Frontiers | Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction of 7-Bromo-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is of paramount importance in organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures from simple precursors. This document provides detailed application notes and protocols for the Heck reaction of 7-Bromo-1H-benzo[d]triazole, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for the Heck coupling of related N-heterocyclic and electron-deficient aryl bromides.
Reaction Principle
The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the olefin into the aryl-palladium bond. Subsequent β-hydride elimination releases the desired vinylated product and a palladium-hydride species. The final step is the reductive elimination of HX with the aid of a base, which regenerates the active Pd(0) catalyst for the next cycle.
Recommended Reaction Conditions
Due to the electron-deficient nature of the benzotriazole ring system, specific conditions are recommended to achieve high yields and selectivity in the Heck coupling of 7-Bromo-1H-benzo[d]triazole. The following table summarizes typical reaction parameters for the coupling with representative olefins, such as acrylates and styrenes.
Table 1: Representative Heck Reaction Conditions for 7-Bromo-1H-benzo[d]triazole
| Parameter | Condition for Acrylates (e.g., n-butyl acrylate) | Condition for Styrenes (e.g., styrene) |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ (1-5 mol%) |
| Ligand | PPh₃ (4-10 mol%) or P(o-tolyl)₃ (4-10 mol%) | PPh₃ (2-10 mol%) or Herrmann's Catalyst |
| Base | K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) or Et₃N (2.0 equiv.) |
| Solvent | DMF, DMAc, or NMP | DMF/H₂O (1:1), Dioxane, or Toluene |
| Temperature | 100-140 °C | 80-120 °C |
| Reaction Time | 12-24 hours | 4-16 hours |
Note: These conditions are starting points and may require optimization for specific substrates and scales.
Experimental Workflow
The general workflow for setting up a Heck reaction is illustrated below. It is crucial to maintain an inert atmosphere throughout the reaction to prevent the oxidation of the palladium catalyst.
Caption: General workflow for the Heck cross-coupling reaction.
Detailed Experimental Protocols
Protocol 1: Heck Coupling with n-Butyl Acrylate
This protocol describes a general procedure for the coupling of 7-Bromo-1H-benzo[d]triazole with n-butyl acrylate.
Materials:
-
7-Bromo-1H-benzo[d]triazole (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.10 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Bromo-1H-benzo[d]triazole, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF followed by n-butyl acrylate via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 7-(2-(butoxycarbonyl)vinyl)-1H-benzo[d]triazole.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Heck Coupling with Styrene
This protocol provides a general method for the reaction of 7-Bromo-1H-benzo[d]triazole with styrene.
Materials:
-
7-Bromo-1H-benzo[d]triazole (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) and Water (1:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine 7-Bromo-1H-benzo[d]triazole, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Seal the tube and subject it to three cycles of evacuation and backfilling with an inert gas.
-
Addition of Reagents: Add the DMF/water solvent mixture, followed by styrene, via syringe under a positive pressure of the inert gas.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 8 hours. Monitor the reaction's progress using TLC.
-
Workup: After cooling to room temperature, add water and extract the product with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic phases over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 7-styryl-1H-benzo[d]triazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationship of Heck Reaction Components
The success of the Heck reaction is dependent on the interplay of several key components. The following diagram illustrates the logical relationship and dependencies between these components.
Caption: Key components and their relationship in the Heck reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more electron-rich phosphine ligand, or employing a stronger base such as Cs₂CO₃. The reaction temperature and time can also be optimized.
-
Side Products: The formation of homocoupled olefin or reduced arene byproducts can sometimes be observed. Adjusting the stoichiometry of the reactants or the reaction time may mitigate these side reactions.
-
Catalyst Deactivation: Ensure rigorous exclusion of oxygen to prevent catalyst deactivation. The use of fresh, high-purity reagents and solvents is also recommended.
By following these guidelines and protocols, researchers can effectively utilize the Heck reaction for the synthesis of novel 7-vinyl-1H-benzo[d]triazole derivatives for applications in drug discovery and materials science.
Application Notes and Protocols: Palladium Catalysts for Cross-Coupling Reactions with 7-Bromo-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 7-Bromo-1H-benzo[d]triazole. The functionalization of the benzotriazole scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and material properties associated with its derivatives. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offer powerful and versatile methods for the synthesis of a wide array of 7-substituted-1H-benzo[d]triazoles.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions generally proceed via a catalytic cycle involving a palladium(0) active species. The cycle typically includes three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation (in Suzuki and Sonogashira couplings) or amine coordination/deprotonation (in Buchwald-Hartwig amination), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[2][3] The choice of palladium precursor, ligand, base, and solvent is critical for the success of these transformations and must be optimized for the specific substrates being coupled.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between 7-Bromo-1H-benzo[d]triazole and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.
Data Presentation: Representative Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| Pd(OAc)₂ / SPhos | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add 7-Bromo-1H-benzo[d]triazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 equiv.), the selected base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between 7-Bromo-1H-benzo[d]triazole and a wide range of primary and secondary amines. This reaction is a cornerstone for the synthesis of amino-substituted benzotriazoles.
Data Presentation: Representative Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ / Xantphos | Morpholine | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 88 |
| Pd(OAc)₂ / BINAP | Aniline | NaOtBu | Toluene | 100 | 18 | 82 |
| BrettPhos Precatalyst | n-Butylamine | LiHMDS | THF | 65 | 16 | 91 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add 7-Bromo-1H-benzo[d]triazole (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%), and the base (e.g., LiHMDS, 2.0 equiv.) to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 65-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between 7-Bromo-1H-benzo[d]triazole and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Data Presentation: Representative Catalyst Systems for Sonogashira Coupling
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 60 | 6 | 90 |
| Pd(PPh₃)₄ / CuI | 1-Octyne | i-Pr₂NH | DMF | 80 | 8 | 85 |
| Pd(OAc)₂ / PPh₃ / CuI | Trimethylsilylacetylene | Et₃N | Toluene | 70 | 10 | 88 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk tube under an inert atmosphere, add 7-Bromo-1H-benzo[d]triazole (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether.
-
Filter the mixture through a pad of Celite®, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of 7-Bromo-1H-benzo[d]triazole with alkenes to form substituted benzotriazoles. This reaction is a valuable tool for the vinylation of aryl halides.
Data Presentation: Representative Catalyst Systems for Heck Reaction
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Styrene | Et₃N | DMF | 100 | 24 | 75 |
| Pd(OAc)₂ / PPh₃ | n-Butyl acrylate | K₂CO₃ | DMA | 120 | 18 | 80 |
| PdCl₂(PPh₃)₂ | Cyclohexene | NaOAc | NMP | 110 | 24 | 70 |
Experimental Protocol: General Procedure for Heck Reaction
-
To a sealable reaction tube, add 7-Bromo-1H-benzo[d]triazole (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (e.g., DMF), the base (e.g., Et₃N, 2.0 equiv.), and the alkene (1.5 equiv.).
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash chromatography.
Conclusion
The palladium-catalyzed cross-coupling of 7-Bromo-1H-benzo[d]triazole provides a powerful and flexible strategy for the synthesis of a wide array of functionalized benzotriazole derivatives. The protocols and data presented herein offer a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science. It is recommended to perform small-scale test reactions to optimize conditions for specific coupling partners.
References
Application Notes and Protocols: 7-Bromo-1H-benzo[d]triazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-Bromo-1H-benzo[d]triazole as a versatile building block in medicinal chemistry. While specific detailed experimental protocols and quantitative data for derivatives of 7-Bromo-1H-benzo[d]triazole are not extensively available in the reviewed literature, this document leverages established procedures for related benzotriazole and heterocyclic compounds to provide robust starting points for research and development.
Introduction
7-Bromo-1H-benzo[d]triazole is a valuable heterocyclic scaffold in drug discovery. The presence of the bromine atom at the 7-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the synthesis of diverse libraries of substituted benzotriazole derivatives. The benzotriazole core itself is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This document outlines synthetic protocols for the derivatization of 7-Bromo-1H-benzo[d]triazole and summarizes the biological activities of related benzotriazole compounds to highlight the potential of this scaffold.
Synthetic Applications
The primary utility of 7-Bromo-1H-benzo[d]triazole in medicinal chemistry lies in its capacity to undergo functionalization at the bromine-substituted carbon and the nitrogen atoms of the triazole ring.
N-Alkylation and N-Arylation
The nitrogen atoms of the benzotriazole ring can be alkylated or arylated to introduce various substituents, which can significantly influence the compound's physicochemical properties and biological activity. These reactions often yield a mixture of N1 and N2 isomers.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C7 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of aryl or heteroaryl substituents. This is a powerful method for generating novel chemical entities with potential therapeutic applications.[4][5]
Biological Activity of Benzotriazole Derivatives
While specific data for 7-bromo-1H-benzo[d]triazole derivatives is limited, the broader class of benzotriazole compounds has shown significant promise in several therapeutic areas.
Anticancer Activity
Numerous benzotriazole derivatives have been synthesized and evaluated for their anticancer properties. These compounds have been shown to inhibit various cancer cell lines, with some exhibiting potent activity.[6][7][8] For instance, certain benzotriazole derivatives have demonstrated significant inhibition of carcinoma VX2, lung cancer A549, and stomach cancer cell lines.[6][8]
Kinase Inhibition
The benzotriazole scaffold is a component of several kinase inhibitors. For example, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is known as a selective inhibitor of protein kinase CK2.[9] This suggests that brominated benzotriazoles, including derivatives of 7-bromo-1H-benzo[d]triazole, could be promising candidates for the development of novel kinase inhibitors.
Quantitative Data Summary
The following tables summarize the biological activity of various benzotriazole derivatives as reported in the literature. This data provides a reference for the potential efficacy of novel compounds derived from 7-Bromo-1H-benzo[d]triazole.
Table 1: Anticancer Activity of Selected Benzotriazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2.1 | Carcinoma VX2 | 3.80 ± 0.75 | [6][8] |
| 2.2 | Stomach MGC | 3.72 ± 0.11 | [6][8] |
| 2.5 | Lung Cancer A549 | 5.47 ± 1.11 | [6][8] |
| 2.5 | Stomach MKN45 | 3.04 ± 0.02 | [6][8] |
| 12b | Breast Cancer MCF-7 | 3.54 ± 0.265 (µg/mL) | [10] |
Table 2: Kinase Inhibitory Activity of Selected Benzotriazole and Related Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| 9d (Indazole derivative) | FGFR1 | 15.0 | [11][12] |
| 9u (Indazole derivative) | FGFR1 | 3.3 | [11][12] |
| Compound D (Benzothiazole derivative) | Tyrosine Kinase | 96 | [13] |
Experimental Protocols
The following are generalized protocols for key synthetic transformations involving 7-Bromo-1H-benzo[d]triazole. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for N-Alkylation
This protocol is adapted from established methods for the N-alkylation of benzotriazoles.
Materials:
-
7-Bromo-1H-benzo[d]triazole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of 7-Bromo-1H-benzo[d]triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is based on standard procedures for the Suzuki coupling of aryl bromides.[4][5]
Materials:
-
7-Bromo-1H-benzo[d]triazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine 7-Bromo-1H-benzo[d]triazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Synthetic Workflow for Derivatization of 7-Bromo-1H-benzo[d]triazole
Caption: Synthetic pathways for 7-Bromo-1H-benzo[d]triazole.
Proposed Kinase Inhibition Signaling Pathway
Caption: Mechanism of action for kinase inhibition.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Benzotriazole: Much More Than Just Synthetic Heterocyclic Chemistry | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and anticancer activity of benzotriazole derivatives [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 9. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 1 H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Preparation of Pharmaceutical Intermediates from 7-Bromo-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical modification of 7-Bromo-1H-benzo[d]triazole, a versatile starting material for the synthesis of diverse pharmaceutical intermediates. The benzotriazole moiety is a privileged structure in medicinal chemistry, and functionalization at the 7-position allows for the introduction of various substituents to modulate pharmacological properties.
The following sections detail three critical synthetic transformations:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl and vinyl moieties.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines.
-
Regioselective N-Alkylation: For the introduction of alkyl groups on the triazole ring, a key step in modifying solubility and metabolic stability.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals. Starting from 7-Bromo-1H-benzo[d]triazole, this reaction allows for the introduction of a diverse range of aryl or vinyl substituents at the 7-position.
Application Notes and Protocols: The Strategic Use of 7-Bromo-1H-benzo[d]triazole in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-1H-benzo[d]triazole is a pivotal heterocyclic building block in the discovery and development of novel agrochemicals. Its unique structural features, particularly the presence of a reactive bromine atom at the 7-position, allow for selective functionalization and the introduction of diverse molecular fragments. This versatility makes it an attractive starting material for creating libraries of compounds with potential herbicidal, fungicidal, and insecticidal properties. The benzotriazole core itself is a well-established pharmacophore in various biologically active molecules, and its derivatives have shown significant potential in agricultural applications.
This document provides detailed application notes and experimental protocols for the use of 7-Bromo-1H-benzo[d]triazole in the synthesis of potential agrochemicals, with a focus on the development of novel herbicides. The protocols are based on established synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds.
Key Applications in Agrochemical Synthesis
7-Bromo-1H-benzo[d]triazole serves as a key intermediate in the synthesis of a variety of potential agrochemicals:
-
Herbicides: The benzotriazole scaffold has been incorporated into molecules exhibiting potent herbicidal activity. By attaching various aryl or heteroaryl moieties to the 7-position, it is possible to modulate the herbicidal spectrum and efficacy.
-
Fungicides: Triazole derivatives are a well-known class of fungicides that act by inhibiting ergosterol biosynthesis in fungi.[1] Functionalization of the 7-Bromo-1H-benzo[d]triazole core can lead to new antifungal agents with improved properties.
-
Insecticides: The introduction of specific toxophores at the 7-position of the benzotriazole ring can yield compounds with insecticidal activity.
The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling the efficient construction of complex molecular architectures.[2]
Data Presentation: Herbicidal Activity of Substituted Benzotriazole Derivatives
| Compound Name (6-substituted analogues) | Application Rate ( kg/ha ) | Velvetleaf | Morningglory | Cocklebur | Johnsongrass | Barnyardgrass |
| Methyl 6-(2-chloro-4-trifluoromethylphenoxy)-1H-benzotriazole-1-acetate | 0.5 | 9 | 9 | 9 | 8 | 8 |
| 6-(2-chloro-4-trifluoromethylphenoxy)-1H-benzotriazole | 0.5 | 7 | 8 | 8 | 7 | 7 |
| Methyl 6-(2,4-dichlorophenoxy)-1H-benzotriazole-1-acetate | 0.5 | 8 | 8 | 8 | 6 | 6 |
Data extracted from U.S. Patent US5686617A. The compounds listed are 6-substituted isomers and are presented to illustrate the herbicidal potential of the aryloxy-benzotriazole scaffold.
Experimental Protocols
Protocol 1: Synthesis of 7-Aryl-1H-benzo[d]triazole via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-Bromo-1H-benzo[d]triazole with an arylboronic acid to generate a 7-aryl-1H-benzo[d]triazole, a potential herbicidal agent.
Materials:
-
7-Bromo-1H-benzo[d]triazole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Bromo-1H-benzo[d]triazole (1.0 mmol, 198 mg).
-
Addition of Reagents: Add the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.08 mmol, 21 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 7-aryl-1H-benzo[d]triazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of a 7-aryl-1H-benzo[d]triazole herbicide.
Plausible Mechanism of Action
Caption: Inhibition of a key enzyme as a plausible herbicidal mechanism of action.
Conclusion
7-Bromo-1H-benzo[d]triazole is a valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols and data presented herein demonstrate a clear pathway for the development of potent benzotriazole-based herbicides through established synthetic methodologies like the Suzuki-Miyaura cross-coupling. The adaptability of the 7-bromo position allows for the creation of a wide array of derivatives, offering a rich area for future research and development in the agrochemical industry. Further investigation into the structure-activity relationships of 7-substituted benzotriazoles is warranted to unlock their full potential as next-generation crop protection agents.
References
7-Bromo-1H-benzo[d]triazole: A Versatile Building Block for Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-1H-benzo[d]triazole is a versatile heterocyclic building block that has garnered significant interest in the development of functional materials. Its unique structure, featuring a benzene ring fused to a 1,2,3-triazole ring with a reactive bromine atom, allows for facile chemical modification, making it an ideal scaffold for the synthesis of a wide array of novel compounds. The strategic placement of the bromine atom at the 7-position provides a handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This document provides an overview of the applications of 7-Bromo-1H-benzo[d]triazole in medicinal chemistry and materials science, complete with detailed experimental protocols and quantitative data to guide researchers in their endeavors.
Applications in Medicinal Chemistry
The benzotriazole moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives have exhibited a broad spectrum of biological activities. The ability to functionalize the 7-position of the benzotriazole core through the bromo substituent allows for the fine-tuning of steric and electronic properties, which can significantly impact biological efficacy and target specificity.
Anticancer and Kinase Inhibition
Derivatives of bromo-substituted benzotriazoles have shown promise as potent anticancer agents and kinase inhibitors. The introduction of various aryl and heterocyclic groups via cross-coupling reactions can lead to compounds with significant cytotoxic activity against various cancer cell lines.
Table 1: Biological Activity of Functionalized Benzotriazole Derivatives
| Compound Class | Target/Cell Line | Measured Activity (IC₅₀) | Reference |
| Substituted Benzotriazole Derivative | Carcinoma VX2 cell lines | 3.80 ± 0.75 µM | [1] |
| 2-Alkyl-4,5,6,7-tetrabromobenzotriazoles | HCV NTPase/helicase | ~6.5 µM | [2] |
Note: The data presented is for structurally related bromo-benzotriazole derivatives and serves as an indication of the potential for compounds derived from 7-Bromo-1H-benzo[d]triazole.
A generalized structure-activity relationship (SAR) can be inferred, where the nature of the substituent introduced at the 7-position plays a crucial role in determining the biological activity.
Applications in Materials Science
The tunable electronic properties of the benzotriazole core make it an attractive component for the design of organic functional materials. By incorporating 7-Bromo-1H-benzo[d]triazole into polymeric structures, materials with tailored optoelectronic properties can be synthesized for applications in organic electronics.
Hole-Transporting Materials (HTMs) in Perovskite Solar Cells
Donor-acceptor (D-A) conjugated polymers incorporating benzotriazole as the acceptor unit have been investigated as dopant-free hole-transporting materials in perovskite solar cells. The energy levels and charge carrier mobility of these polymers can be modulated by the choice of the donor co-monomer and side-chain engineering.
Table 2: Performance of Benzotriazole-Based Hole-Transporting Polymers
| Polymer Architecture | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (PCE) |
| Benzodithiophene-Benzotriazole Copolymer | 1.4 x 10⁻³ | Not specified |
| Fluorinated Benzotriazole-based Polymer | 1.2 x 10⁻³ | 17.68% |
| Ethylhexyl-substituted Benzotriazole Polymer | 0.97 x 10⁻³ | 19.83% |
Note: The data is for benzotriazole-containing polymers and showcases the potential of this building block in organic photovoltaics.
Organic Light-Emitting Diodes (OLEDs)
π-Conjugated polymers containing benzotriazole units have been synthesized and utilized as light-emitting layers in OLEDs. The emission color and efficiency of these materials are dependent on the polymer backbone and the overall device architecture.
Table 3: Performance of Benzotriazole-Based Polymers in OLEDs
| Polymer | Emission Color | Maximum External Quantum Efficiency (EQE) |
| P1 (Benzotriazole-thiophene copolymer) | Green | 0.07% |
| P2 (Benzotriazole-bithiophene copolymer) | Red | 0.14% |
Experimental Protocols
The following protocols provide a general framework for the synthesis of functional materials derived from 7-Bromo-1H-benzo[d]triazole. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 7-Bromo-1H-benzo[d]triazole
This protocol describes a representative procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl substituent at the 7-position of the benzotriazole ring.
Materials:
-
7-Bromo-1H-benzo[d]triazole (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (if using a biphasic solvent system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 7-Bromo-1H-benzo[d]triazole, the boronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent(s) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the aqueous layer and extract it with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-substituted-1H-benzo[d]triazole.
Protocol 2: Synthesis of Benzotriazole-Containing Conjugated Polymers
This protocol outlines a general procedure for the synthesis of D-A conjugated polymers for organic electronics applications via a direct C-H cross-coupling polycondensation.
Materials:
-
7-Bromo-1H-benzo[d]triazole derivative (monomer A) (1.0 equiv)
-
Co-monomer (e.g., a thiophene derivative) (monomer D) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 10 mol%)
-
Oxidant (e.g., Ag₂CO₃, 3.0 equiv)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Additive (e.g., Pivalic acid, 2.0 equiv)
-
Anhydrous solvent (e.g., DMAc/xylene mixture)
-
Inert gas (Nitrogen)
Procedure:
-
Dissolve the benzotriazole monomer and the co-monomer in the anhydrous solvent mixture in a reaction vessel.
-
Add the oxidant, base, additive, and palladium catalyst to the solution.
-
Purge the mixture with nitrogen for 15-20 minutes to remove any dissolved oxygen.
-
Heat the reaction mixture to 110 °C under a nitrogen atmosphere and stir for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into a non-solvent such as methanol to precipitate the polymer.
-
Collect the polymer by filtration and wash it with methanol and acetone to remove residual monomers and catalyst.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and chloroform).
-
Dry the purified polymer under vacuum.
Conclusion
7-Bromo-1H-benzo[d]triazole is a highly valuable and versatile building block for the creation of a wide range of functional materials. Its utility in both medicinal chemistry and materials science stems from the ease with which it can be chemically modified, primarily through cross-coupling reactions at the bromine-substituted position. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in developing novel therapeutics, advanced electronic materials, and other innovative applications. Careful selection of reaction partners and optimization of synthetic conditions will continue to unlock new possibilities for this remarkable heterocyclic scaffold.
References
Application Notes and Protocols for the N-alkylation of 7-Bromo-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated benzotriazole derivatives are significant structural motifs in medicinal chemistry and materials science. The introduction of an alkyl group to the benzotriazole core can substantially alter the molecule's biological activity, solubility, and other physicochemical properties. The N-alkylation of 7-Bromo-1H-benzo[d]triazole, a versatile intermediate, allows for further functionalization through cross-coupling reactions at the bromine-substituted position.[1]
A primary challenge in the N-alkylation of benzotriazoles is controlling the regioselectivity. Alkylation can occur at two different nitrogen atoms of the triazole ring, leading to the formation of N1 and N2 isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[2][3] While specific protocols for 7-Bromo-1H-benzo[d]triazole are not extensively detailed in the literature, established methods for analogous compounds, such as 7-Chloro-1H-benzo[d]triazole and other substituted benzotriazoles, provide a strong foundation for developing a robust protocol.[3]
Factors Influencing Regioselectivity
The regiochemical outcome of the N-alkylation of benzotriazoles is a delicate balance of steric and electronic effects, governed by the reaction conditions.
-
Base: The strength and nature of the base play a crucial role. Stronger bases, such as sodium hydride (NaH), tend to favor the formation of the thermodynamically more stable N1 isomer. Milder bases, like potassium carbonate (K₂CO₃), can sometimes lead to mixtures of isomers.
-
Solvent: The polarity of the solvent can influence the reaction's regioselectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile are commonly employed.[3][4]
-
Alkylating Agent: The structure of the alkylating agent can sterically hinder the approach to one of the nitrogen atoms, thereby influencing the isomer ratio.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn influences the product distribution.
Generalized Reaction Conditions
The following table summarizes common conditions for the N-alkylation of benzotriazoles, which can be adapted for 7-Bromo-1H-benzo[d]triazole.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Outcome | Reference |
| Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide) | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile | Room Temp - 80 | Mixture of N1 and N2 isomers | [3] |
| Alkyl Halide | NaH | THF | 0 - Room Temp | Predominantly N1 isomer | [5][6][7] |
| Alkyl Halide | K₂CO₃ | DMF | -10 | Favors N2 isomer in some bromo-substituted triazoles | [4] |
Experimental Protocols
The following protocols are generalized starting points for the N-alkylation of 7-Bromo-1H-benzo[d]triazole. Optimization will be necessary to achieve the desired regioselectivity and yield for specific alkylating agents.
Protocol 1: N-alkylation using a Carbonate Base in a Polar Aprotic Solvent
This method is a common and relatively mild approach for the N-alkylation of azoles.[3]
Reagents and Materials:
-
7-Bromo-1H-benzo[d]triazole
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-Bromo-1H-benzo[d]triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (typically between room temperature and 80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.
Protocol 2: N-alkylation using Sodium Hydride in an Ethereal Solvent
For less reactive alkylating agents or to favor the N1 isomer, a stronger base such as sodium hydride may be necessary.[3]
Reagents and Materials:
-
7-Bromo-1H-benzo[d]triazole
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 - 1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 7-Bromo-1H-benzo[d]triazole (1.0 eq) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the N-alkylation of 7-Bromo-1H-benzo[d]triazole.
Caption: General workflow for the N-alkylation of 7-Bromo-1H-benzo[d]triazole.
The following diagram illustrates the key factors influencing the regioselectivity of the N-alkylation reaction.
Caption: Factors influencing the regioselectivity of benzotriazole N-alkylation.
Conclusion
The provided protocols offer a solid starting point for the N-alkylation of 7-Bromo-1H-benzo[d]triazole. Researchers should perform optimization studies to determine the ideal conditions for their specific alkylating agents and desired regiochemical outcomes. Key variables to screen include base strength, solvent polarity, reaction temperature, and time. Careful analysis of the resulting product mixture by techniques such as NMR spectroscopy will be essential to determine the N1/N2 isomer ratio and confirm the structures of the synthesized compounds.
References
- 1. 7-Bromo-1H-benzo[d][1,2,3]triazole [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Click Chemistry Reactions Involving 7-Substituted-1H-benzo[d]triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving derivatives of 7-Bromo-1H-benzo[d]triazole. The protocols outlined below are based on established click chemistry principles and provide a framework for the synthesis of novel triazole-containing benzotriazole derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction to Click Chemistry with Benzotriazole Derivatives
Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of a stable 1,2,3-triazole linkage.[1][2] This reaction is a powerful tool for connecting different molecular building blocks under mild conditions.[1][2]
The 1,2,3-triazole core is a valuable pharmacophore due to its stability under physiological conditions and its ability to participate in hydrogen bonding.[1] Benzotriazole derivatives are also known to possess a wide range of biological activities. The combination of these two moieties through click chemistry offers a versatile strategy for the rapid generation of diverse compound libraries for drug discovery and other applications.
While direct click chemistry functionalization of 7-Bromo-1H-benzo[d]triazole is not extensively documented, a general and highly efficient method for the synthesis of substituted benzotriazoles involves the [3+2] cycloaddition of azides to in situ generated benzynes.[3][4] This approach provides a powerful alternative for accessing functionalized benzotriazole scaffolds.
This document will focus on a generalized protocol for the CuAAC reaction, which can be adapted for 7-substituted-1H-benzo[d]triazole derivatives, assuming the successful synthesis of the corresponding azide or alkyne precursor.
Experimental Protocols
The following protocols describe the general procedures for the synthesis of azide and alkyne precursors, followed by the CuAAC reaction. These are model protocols and may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of an Organic Azide from an Alkyl Halide
This protocol describes a typical procedure for the synthesis of an organic azide, a key component for the CuAAC reaction.
Materials:
-
Alkyl halide (e.g., a derivative of 7-Bromo-1H-benzo[d]triazole functionalized with a leaving group) (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the alkyl halide in DMF in a round-bottom flask.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into deionized water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a standard procedure for the click reaction between an organic azide and a terminal alkyne.
Materials:
-
Organic azide (e.g., 7-azido-1H-benzo[d]triazole derivative) (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)
-
Sodium ascorbate (0.2 equiv)
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the organic azide and the terminal alkyne in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,2,3-triazole product.
Quantitative Data Summary
The following table summarizes typical quantitative data for CuAAC reactions. Please note that these are general values and actual results will vary depending on the specific substrates and reaction conditions.
| Parameter | Typical Value/Range | Citation |
| Reaction Time | 1 - 24 hours | |
| Reaction Temp. | Room Temperature | |
| Yield | 70 - 95% | |
| Catalyst Load | 1 - 10 mol% |
Visualizations
Experimental Workflow for CuAAC
The following diagram illustrates the general workflow for a copper(I)-catalyzed azide-alkyne cycloaddition reaction.
Caption: General workflow for a CuAAC reaction.
Logical Relationship of Click Chemistry Components
This diagram shows the key components and their roles in a typical CuAAC reaction.
Caption: Key components of a CuAAC reaction.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides [organic-chemistry.org]
- 4. Benzyne click chemistry: synthesis of benzotriazoles from benzynes and azides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 7-Bromo-1H-benzo[d]triazole
Welcome, researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the Suzuki coupling yield with 7-Bromo-1H-benzo[d]triazole. Given the limited specific literature for this substrate, the following recommendations are based on established protocols for structurally similar nitrogen-containing heterocycles, such as indazoles and benzimidazoles.[1][2][3][4] These should serve as a robust starting point for your experimental design and optimization.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing very low to no product formation in my Suzuki coupling reaction with 7-Bromo-1H-benzo[d]triazole. What are the most likely causes and how can I address them?
A1: Low or no yield in Suzuki couplings involving nitrogen-rich heterocycles is a common challenge.[1] The primary culprits are often related to the catalyst system and reaction conditions.
-
Catalyst Inhibition/Poisoning: The nitrogen atoms in the benzo[d]triazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Solution: Switch to bulkier, more electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[5] These ligands can promote the desired catalytic cycle and reduce catalyst inhibition. Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3/G4) can also be beneficial as they are often more active and stable.[6]
-
-
Inactive Catalyst: The active Pd(0) species may not be efficiently generated or maintained throughout the reaction.
-
Solution: Ensure your palladium source is active. If using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[4]
-
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a sluggish or incomplete reaction.
Q2: I am seeing a significant amount of debrominated starting material (1H-benzo[d]triazole) in my reaction mixture. What causes this and how can I minimize it?
A2: The formation of the debrominated product is likely due to a side reaction where the bromo group is replaced by a hydrogen atom.
-
Cause: This can be promoted by certain bases and reaction conditions.
-
Solution: Carefully select the base. Milder bases like K₃PO₄ or Cs₂CO₃ are often effective in Suzuki couplings of N-heterocycles and may reduce the extent of debromination.[8] Ensure a strictly inert atmosphere to minimize side reactions.[7]
Q3: My main side product appears to be the homocoupling of my boronic acid. How can I suppress this?
A3: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.
-
Cause: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Thoroughly degas your reaction mixture and solvents before starting the reaction and maintain a positive pressure of an inert gas (nitrogen or argon) throughout.[4] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can also help drive the desired cross-coupling reaction to completion without excessive homocoupling.[9]
Q4: Which initial reaction conditions should I try for the Suzuki coupling of 7-Bromo-1H-benzo[d]triazole?
A4: For a starting point, consider the conditions that have been successful for other bromo-N-heterocycles.
-
Recommended Starting Conditions:
Always perform a small-scale test reaction to confirm the feasibility before committing a large amount of starting material.
Data Presentation: Condition Screening for Analogous Heterocycles
The following tables summarize reaction conditions and yields for the Suzuki coupling of structurally similar bromo-N-heterocycles. This data can guide your optimization efforts for 7-Bromo-1H-benzo[d]triazole.
Table 1: Screening of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid. [4]
| Catalyst | Yield (%) |
| Pd(OAc)₂/SPhos | 75 |
| Pd₂(dba)₃/SPhos | 70 |
| Pd(dppf)Cl₂ | 90 |
| Pd(PCy₃)₂ | 55 |
| Reaction Conditions: K₂CO₃ as base, dimethoxyethane as solvent, 80 °C, 2 hours.[4] |
Table 2: Optimization of Conditions for the Suzuki Coupling of 3-chloroindazole with 5-indole boronic acid. [1]
| Pd Source | Ligand | Yield (%) |
| Pd(OAc)₂ | PPh₃ | <5 |
| Pd(OAc)₂ | PCy₃ | 10 |
| Pd₂(dba)₃ | XPhos | 85 |
| P2 (precatalyst) | - | 95 |
| Reaction Conditions: K₃PO₄ as base, dioxane/H₂O solvent, 100 °C, 15 h.[1] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of 7-Bromo-1H-benzo[d]triazole, based on successful procedures for similar substrates.[1] Note: This protocol should be considered a starting point and may require optimization.
Materials:
-
7-Bromo-1H-benzo[d]triazole (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 7-Bromo-1H-benzo[d]triazole, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key aspects of the Suzuki coupling reaction to aid in your understanding and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Heck Reaction of 7-Bromo-1H-benzo[d]triazole
Welcome to the technical support center for the Heck reaction involving 7-Bromo-1H-benzo[d]triazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this specific palladium-catalyzed cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Heck reaction of 7-Bromo-1H-benzo[d]triazole?
A1: The most prevalent side products in the Heck reaction of 7-Bromo-1H-benzo[d]triazole and similar N-heterocyclic bromides are:
-
Dehalogenated Benzotriazole (1H-benzo[d]triazole): This is often a significant byproduct, resulting from a competing reductive dehalogenation pathway.[1]
-
Homocoupled Bi-benzotriazole: The dimerization of two molecules of 7-Bromo-1H-benzo[d]triazole can occur, though it is typically a minor byproduct.
-
Isomerized Alkene Product: The desired vinylated benzotriazole can undergo double bond isomerization, leading to a mixture of regioisomers. This occurs due to the reversible nature of the β-hydride elimination step in the catalytic cycle.[2]
Q2: What factors contribute to the formation of the dehalogenated side product?
A2: The formation of the dehalogenated product (reductive dehalogenation) is often promoted by:
-
High Reaction Temperatures: Elevated temperatures can favor the reductive dehalogenation pathway.
-
Choice of Base: Strong bases and certain reaction conditions can increase the prevalence of this side reaction.[1]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the competition between the desired Heck coupling and dehalogenation.
Q3: How can I minimize the formation of the dehalogenated benzotriazole?
A3: To suppress the formation of the dehalogenated side product, consider the following strategies:
-
Additive Inclusion: The use of additives like tetrabutylammonium bromide (TBAB) and sodium bromide (NaBr) has been shown to effectively restrain dehalogenation in the Heck coupling of similar bromo-N-heterocycles.[1]
-
Optimization of Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent. Lowering the reaction temperature may be beneficial.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over reductive dehalogenation.
Q4: Can the benzotriazole nitrogen atoms interfere with the palladium catalyst?
A4: Yes, the nitrogen atoms in the benzotriazole ring can coordinate to the palladium catalyst. This coordination can potentially inhibit the catalyst's activity, leading to lower yields or incomplete reactions. This is a known challenge when working with N-heterocyclic substrates in palladium-catalyzed reactions.[3]
Q5: Is N-arylation a possible side reaction with 7-Bromo-1H-benzo[d]triazole?
A5: While C-C bond formation is the intended outcome of the Heck reaction, N-arylation is a known reaction for 1,2,3-triazoles under palladium catalysis, often with high selectivity for the N2 position.[4] Although less common under typical Heck conditions which favor C-C coupling, the possibility of N-arylation as a minor side product should be considered, especially when screening a wide range of reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High percentage of dehalogenated benzotriazole | Reductive dehalogenation is a competing pathway. | 1. Add NaBr or TBAB: Introduce sodium bromide or tetrabutylammonium bromide to the reaction mixture.[1]2. Lower the temperature: Gradually decrease the reaction temperature.3. Screen bases: Test weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong organic bases. |
| Formation of homocoupled bi-benzotriazole | Dimerization of the starting material. | 1. Optimize catalyst loading: A lower catalyst concentration may reduce the rate of homocoupling.2. Control stoichiometry: Ensure a slight excess of the alkene coupling partner.3. Use appropriate ligands: Bulky electron-rich phosphine ligands can sometimes suppress this side reaction. |
| Presence of isomerized alkene products | Reversible β-hydride elimination. | 1. Add a silver or thallium salt: These can facilitate irreversible reductive elimination.[2]2. Optimize the base: The choice of base can influence the rate of catalyst regeneration and minimize isomerization.[2] |
| Low or no conversion | Catalyst inhibition or deactivation. | 1. Increase catalyst loading: Incrementally increase the amount of palladium catalyst.2. Screen different phosphine ligands: The ligand plays a crucial role in stabilizing the catalyst and promoting the reaction.[3]3. Ensure inert atmosphere: Thoroughly degas solvents and reactants to prevent catalyst oxidation.4. Consider N-protection: If catalyst inhibition by the benzotriazole nitrogens is suspected, temporary protection of the N-H group might be necessary. |
Data Presentation
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Yield of Desired Product (%) | Yield of Dehalogenated Product (%) |
| 1 | Pd(OAc)₂ (10) | Xantphos (20) | TEA (2) | 43 | 24 |
| 2 | Pd(OAc)₂ (10) | PPh₃ (20) | TEA (2) | 68 | 15 |
Data adapted from a study on 3-bromoindazoles, which serves as a relevant model for 7-Bromo-1H-benzo[d]triazole.[1]
Experimental Protocols
The following is a general experimental protocol for the Heck reaction of a bromo-N-heterocycle, which can be adapted for 7-Bromo-1H-benzo[d]triazole.
Materials:
-
7-Bromo-1H-benzo[d]triazole
-
Alkene (e.g., n-butyl acrylate or styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., TEA, K₂CO₃)
-
Additive (e.g., NaBr, TBAB)
-
Anhydrous solvent (e.g., DMF, DMAc)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 7-Bromo-1H-benzo[d]triazole, the palladium catalyst, the phosphine ligand, the base, and any additives.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and the alkene via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Heck Catalytic Cycle and Competing Side Pathways
References
- 1. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Bromo-1H-benzo[d]triazole Derivatives by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Bromo-1H-benzo[d]triazole derivatives by recrystallization.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of 7-Bromo-1H-benzo[d]triazole derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: My 7-Bromo-1H-benzo[d]triazole derivative is not dissolving in the recrystallization solvent, even with heating. What should I do?
A1: This indicates that the chosen solvent is likely unsuitable for your specific derivative. The solubility of substituted benzotriazoles can vary significantly based on the nature and position of the substituents.
-
Solution:
-
Increase Polarity: If you are using a non-polar solvent, try a more polar solvent such as ethanol, methanol, or acetone.
-
Use a Solvent Mixture: A combination of solvents can be effective. For instance, you can dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, like dichloromethane or acetone) and then add a "poor" solvent (in which it is less soluble, like hexane or heptane) dropwise to the hot solution until turbidity is observed. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Perform Small-Scale Solubility Tests: Before committing to a large-scale recrystallization, test the solubility of a small amount of your crude product in various solvents to identify the most suitable one. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Q2: After cooling the solution, no crystals have formed. What are the next steps?
A2: The absence of crystal formation can be due to several factors, including insufficient saturation or the presence of impurities that inhibit crystallization.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small, pure crystal of your compound from a previous batch, add it to the solution to act as a seed for crystallization.
-
-
Increase Concentration: If the solution is too dilute, you can carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Extended Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound and promote crystallization.
-
Q3: The recrystallization resulted in an oil instead of crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.
-
Solutions:
-
Re-dissolve and Modify: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool more slowly.
-
Change Solvent System: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different solvent mixture.
-
Q4: The yield of my purified 7-Bromo-1H-benzo[d]triazole derivative is very low. How can I improve it?
A4: A low yield is a common issue in recrystallization and can often be rectified.
-
Optimization Strategies:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve your crude product. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.
-
Ensure Complete Precipitation: Cool the solution in an ice bath for an extended period to maximize the precipitation of your product before filtration.
-
Recover a Second Crop: Concentrate the mother liquor by evaporating a portion of the solvent and then cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
Q5: My product is still impure after recrystallization. What can I do?
A5: Persistent impurities may require a modification of the purification strategy.
-
Further Purification Steps:
-
Second Recrystallization: A second recrystallization using the same or a different solvent system can often improve purity.
-
Decolorization: If your product is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
-
Alternative Purification Methods: If recrystallization is ineffective at removing certain impurities, consider other purification techniques such as column chromatography.
-
Data Presentation
While specific quantitative data for the recrystallization of a wide range of 7-Bromo-1H-benzo[d]triazole derivatives is not extensively published, the following table for the closely related 7-Chloro-1H-benzo[d]triazole derivatives can serve as a useful reference. Actual results for bromo-derivatives may vary.
| Purification Technique | Starting Material Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization | 85-95% | >98% | 70-90% | Effective for removing impurities with different solubility profiles. May require more than one recrystallization for very high purity.[1] |
| Column Chromatography (Silica Gel) | 70-90% | >99% | 60-85% | Good for separating compounds with different polarities. There is a potential for product degradation on acidic silica.[1] |
| Preparative HPLC | 90-98% | >99.5% | 50-80% | Excellent for separating closely related impurities and regioisomers, but has a lower capacity than column chromatography.[1] |
Experimental Protocols
Protocol 1: General Recrystallization of 7-Bromo-1H-benzo[d]triazole Derivatives
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Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent or solvent system. Common choices for benzotriazole derivatives include ethanol, methanol, acetone, or mixtures such as dichloromethane/hexane.[1]
-
Dissolution: In a fume hood, place the crude 7-Bromo-1H-benzo[d]triazole derivative in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add the solvent in small portions until a minimal amount has been used to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of 7-Bromo-1H-benzo[d]triazole derivatives.
References
Technical Support Center: 7-Bromo-1H-benzo[d]triazole Coupling Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering debromination of 7-Bromo-1H-benzo[d]triazole during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of coupling reactions involving 7-Bromo-1H-benzo[d]triazole?
A1: Debromination is an undesired side reaction where the bromine atom at the 7-position of the benzotriazole ring is replaced by a hydrogen atom. This leads to the formation of 1H-benzo[d]triazole as a byproduct, which reduces the yield of the desired coupled product and complicates purification.[1][2][3]
Q2: What is the primary mechanism of debromination in palladium-catalyzed coupling reactions?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[4] The Pd-H species can then react with the 7-Bromo-1H-benzo[d]triazole, leading to the debrominated product instead of the desired cross-coupling.[2][4]
Q3: Why is 7-Bromo-1H-benzo[d]triazole particularly susceptible to debromination?
A3: N-heterocyclic halides, such as 7-Bromo-1H-benzo[d]triazole, are often more susceptible to debromination.[4] The presence of nitrogen atoms in the ring system can influence the electronic properties of the molecule and may also lead to catalyst inhibition or undesired side reactions.[4] For N-H containing heterocycles like benzotriazole, deprotonation by the base can increase the electron density of the ring, which can affect the reaction outcome.[4][5]
Q4: Can the choice of coupling partner influence the extent of debromination?
A4: Yes, the nature of the coupling partner can play a role. For instance, in Suzuki-Miyaura coupling, the purity and reactivity of the boronic acid or ester are important.[4] If the transmetalation step (the transfer of the organic group from the coupling partner to the palladium catalyst) is slow, the palladium-aryl intermediate has a longer lifetime, increasing the opportunity for competing side reactions like debromination to occur.[4]
Q5: How can I detect and quantify the debrominated byproduct?
A5: The most common methods for detecting and quantifying the debrominated byproduct, 1H-benzo[d]triazole, alongside your desired product are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6] These techniques allow for the separation of the components in the reaction mixture and their identification based on their retention times and mass spectra.[6]
Troubleshooting Guides
This section provides a systematic approach to diagnose and mitigate the debromination of 7-Bromo-1H-benzo[d]triazole in your coupling reaction.
Issue: Significant formation of 1H-benzo[d]triazole (debrominated byproduct) is observed.
This is a common problem in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The following workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for minimizing debromination.
Step 1: Evaluate the Base
Strong bases, especially in the presence of protic solvents, are known to facilitate debromination.[1]
-
Problem: The base is too strong or contains protic impurities.
-
Solution: Switch to weaker, anhydrous inorganic bases.
| Base Type | Recommended Alternatives | Rationale |
| Strong Bases (e.g., NaOEt, t-BuOK) | K₃PO₄, Cs₂CO₃, K₂CO₃[4][6] | Weaker bases are less likely to generate palladium-hydride species that cause debromination. |
| Hydrated Bases | Use anhydrous grade, finely powdered bases | Minimizes water, a potential hydride source.[7] |
Step 2: Assess the Catalyst System (Palladium & Ligand)
The choice of catalyst and ligand can significantly influence the competition between the desired coupling and debromination.
-
Problem: The catalyst system promotes hydrodehalogenation.
-
Solution: Screen different ligands, particularly bulky, electron-rich phosphine ligands.
| Ligand Type | Recommended Alternatives | Rationale |
| Standard Phosphine Ligands | XPhos, SPhos, RuPhos[4][6][7] | These ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the debromination pathway. |
| N-Heterocyclic Carbene (NHC) Ligands | PEPPSI-iPr, IPr | NHC ligands can be effective for coupling reactions of heteroaryl halides and may offer different selectivity.[8][9] |
Step 3: Check Solvents & Reagents
Protic solvents or trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[1]
-
Problem: The solvent or reagents contain protic impurities.
-
Solution: Use anhydrous, degassed aprotic solvents and ensure all reagents are dry.
| Solvent Type | Recommended Alternatives | Rationale |
| Protic or Water-Miscible Solvents (e.g., alcohols, DMF) | Toluene, Dioxane, THF[4][6][10] | Aprotic solvents are less likely to serve as a hydride source. Toluene is often a good choice for minimizing this side reaction.[6] |
| Wet Solvents/Reagents | Use anhydrous solvents and dry reagents thoroughly. | Rigorously excluding water is crucial to suppress the formation of Pd-H species.[7] |
Step 4: Optimize Temperature & Time
High temperatures and prolonged reaction times can increase the rate of debromination.[1]
-
Problem: Reaction conditions are too harsh.
-
Solution: Lower the reaction temperature and monitor the reaction closely to avoid unnecessary heating after completion.
| Parameter | Recommendation | Rationale |
| Temperature | Lower the temperature (e.g., 60-80 °C) and monitor. | Reduces the rate of the undesired debromination side reaction.[2] |
| Reaction Time | Monitor by TLC or LC-MS and stop when starting material is consumed. | Avoids prolonged exposure to conditions that can cause product degradation or side reactions. |
Step 5: Consider N-H Protection
For N-H containing heterocycles like 7-Bromo-1H-benzo[d]triazole, the acidic proton can sometimes interfere with the catalytic cycle.
-
Problem: The unprotected N-H group is contributing to side reactions.
-
Solution: Protect the benzotriazole nitrogen with a suitable protecting group.
| Protecting Group | Rationale |
| Boc (tert-Butoxycarbonyl) | Can suppress debromination and may be removed under the reaction conditions.[5] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Has been shown to be effective in preventing debrominated byproducts in Suzuki-Miyaura coupling of pyrroles.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is optimized for coupling substrates prone to hydrodehalogenation.[6]
Materials:
-
7-Bromo-1H-benzo[d]triazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv, anhydrous)
-
Toluene (5 mL, anhydrous and degassed)
-
Water (0.5 mL, degassed)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the 7-Bromo-1H-benzo[d]triazole, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Palladium-Catalyzed Cross-Coupling Cycle and Competing Debromination Pathway
The following diagram illustrates the desired catalytic cycle for a generic cross-coupling reaction and the competing pathway that leads to the debrominated byproduct.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
overcoming low reactivity of 7-Bromo-1H-benzo[d]triazole in C-N coupling
Welcome to the technical support center for overcoming challenges associated with the C-N coupling of 7-Bromo-1H-benzo[d]triazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your coupling reactions.
Troubleshooting Guide
Low reactivity of 7-Bromo-1H-benzo[d]triazole in C-N coupling reactions is a common challenge. The electron-withdrawing nature of the triazole ring deactivates the aryl bromide, and the nitrogen atoms of the triazole can potentially coordinate to the metal catalyst, inhibiting its activity. Below are common issues and recommended troubleshooting steps.
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the use of a high-quality palladium precatalyst. Precatalysts are generally more stable and provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) as Pd(0) catalysts are sensitive to oxygen. Use anhydrous and deoxygenated solvents. |
| Suboptimal Ligand | The choice of ligand is critical for coupling with electron-deficient or sterically hindered substrates. For this system, bulky, electron-rich phosphine ligands are recommended. Screen a variety of ligands such as RuPhos, BrettPhos, XPhos, or Xantphos . Expanded-ring N-heterocyclic carbene (NHC) ligands have also shown success with challenging triazole substrates. |
| Incorrect Base | The base plays a crucial role in the catalytic cycle. For unprotected N-H heterocycles, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often effective. Other strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) can also be used, but compatibility with other functional groups should be considered. Weaker bases like K₂CO₃ or Cs₂CO₃ are generally less effective for this transformation. |
| Low Reaction Temperature | Gradually increase the reaction temperature, typically in the range of 80-120 °C. Insufficient temperature can lead to slow or incomplete reactions. |
| Poor Solubility | Ensure all reaction components are soluble in the chosen solvent. Common solvents for Buchwald-Hartwig reactions include 1,4-dioxane and toluene . If solubility is an issue, consider alternative solvents or solvent mixtures. |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition | High reaction temperatures or prolonged reaction times can lead to catalyst decomposition, which can promote side reactions. Try lowering the reaction temperature or reducing the reaction time. Using a more stable precatalyst can also help. |
| Presence of Water | Water can act as a proton source, leading to hydrodehalogenation. Ensure all reagents and solvents are anhydrous. |
| Suboptimal Ligand-to-Metal Ratio | An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and more prone to side reactions. Try slightly increasing the ligand-to-palladium ratio. |
| Base-Promoted Reduction | In some cases, strong bases can promote the reduction of the aryl halide. Consider screening alternative bases like Cs₂CO₃ or K₃PO₄. |
Frequently Asked Questions (FAQs)
Q1: Why is 7-Bromo-1H-benzo[d]triazole so unreactive in C-N coupling reactions?
A1: The low reactivity stems from a combination of electronic and coordination effects. The benzotriazole moiety is strongly electron-withdrawing, which deactivates the C-Br bond towards oxidative addition to the palladium(0) catalyst. Additionally, the nitrogen atoms in the triazole ring can act as ligands and coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.
Q2: Do I need to protect the N-H group of the benzotriazole ring before coupling?
A2: While N-protection can sometimes improve yields by preventing side reactions and catalyst inhibition, it adds extra steps to the synthesis. Fortunately, successful C-N couplings of unprotected N-H heterocycles, including triazoles, have been reported. The key is often the use of a strong, non-nucleophilic base like LiHMDS, which selectively deprotonates the amine nucleophile over the triazole N-H. If you continue to face issues, protection with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be considered.
Q3: What are the most effective catalyst systems for the C-N coupling of 7-Bromo-1H-benzo[d]triazole?
A3: For challenging substrates like this, specialized palladium precatalysts paired with bulky, electron-rich ligands are recommended. Highly successful systems for similar heterocyclic substrates include those based on ligands such as RuPhos, BrettPhos, and t-BuXPhos . A particularly effective catalyst for the amination of a 5-amino-1,2,3-triazole was found to be [(THP-Dipp)Pd(cinn)Cl] , an expanded-ring N-heterocyclic carbene palladium complex.[1]
Q4: Can I use a copper-based catalyst system for this reaction?
A4: Yes, a copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, is a potential alternative to palladium-based systems. These reactions can be more cost-effective but often require higher reaction temperatures. For specific applications, a copper-based system might be advantageous, but for general reliability and broader substrate scope with this type of substrate, palladium catalysis is more established.
Q5: My reaction has stalled. What should I do?
A5: If the reaction has stalled, it could be due to catalyst deactivation. After ensuring the reaction is under an inert atmosphere, you could try adding a fresh portion of the catalyst and ligand. However, it is often more effective to re-evaluate the reaction conditions, such as the choice of ligand, base, or solvent, based on the troubleshooting guide above.
Data Presentation: Recommended Starting Conditions
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of 7-Bromo-1H-benzo[d]triazole
| Parameter | Recommended Condition |
| Palladium Precatalyst | [(THP-Dipp)Pd(cinn)Cl] or a G3/G4 Buchwald Precatalyst (e.g., RuPhos-Pd-G3) |
| Catalyst Loading | 1-2 mol% |
| Ligand | (if not using a precatalyst) RuPhos, BrettPhos |
| Ligand Loading | 2-4 mol% |
| Base | NaOtBu or LiHMDS |
| Base Equivalents | 2.0 - 3.0 equiv. |
| Amine | 1.2 equiv. |
| Solvent | Anhydrous, deoxygenated 1,4-dioxane or toluene |
| Temperature | 100 - 120 °C |
| Atmosphere | Argon or Nitrogen |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination using a Palladium Precatalyst
This protocol is adapted from a successful procedure for the amination of 5-amino-1,2,3-triazoles and is a good starting point for 7-Bromo-1H-benzo[d]triazole.[1]
Materials:
-
7-Bromo-1H-benzo[d]triazole
-
Amine coupling partner
-
[(THP-Dipp)Pd(cinn)Cl] (or other suitable palladium precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, deoxygenated 1,4-dioxane
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
In a glovebox or under a stream of argon, add 7-Bromo-1H-benzo[d]triazole (1.0 equiv.), the palladium precatalyst (2 mol%), and a stir bar to an oven-dried reaction vial.
-
Add the amine coupling partner (1.2 equiv.) and sodium tert-butoxide (3.0 equiv.).
-
Add anhydrous, deoxygenated 1,4-dioxane to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Seal the reaction vial and heat to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Figure 2. A logical workflow for troubleshooting low-yielding C-N coupling reactions.
References
Technical Support Center: Managing Regioselectivity in Reactions with Substituted Bromobenzotriazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in managing regioselectivity during the chemical synthesis of substituted bromobenzotriazoles.
Frequently Asked Questions (FAQs)
Q1: What are the N1 and N2 positions in benzotriazole, and why is regioselectivity a challenge?
A1: Benzotriazole is an ambident nucleophile with two potential sites for substitution on its triazole ring: the N1 and N2 positions. During reactions like alkylation, a mixture of N1- and N2-substituted isomers is often formed because the energy barrier for reaction at either nitrogen is similar.[1] Achieving high regioselectivity—the preferential formation of one isomer over the other—is a significant challenge crucial for synthesizing specific, biologically active molecules.[1][2] The 1H-tautomer (proton on N1) is generally more thermodynamically stable.[1][3]
Q2: What are the primary factors that control N1 vs. N2 regioselectivity in reactions with bromobenzotriazoles?
A2: The regiochemical outcome is a delicate balance of several factors:
-
Electronic and Steric Effects: The electronic properties and steric bulk of substituents on both the benzotriazole ring and the electrophile play a major role.[4][5] For instance, bulky groups on the benzotriazole can sterically hinder one nitrogen atom, favoring reaction at the other.
-
Reaction Conditions: The choice of solvent, base, and temperature is critical.[6][7] Polar aprotic solvents like DMF often favor N2-alkylation of 4-bromo-1,2,3-triazoles.[6]
-
Catalysts: Specific metal catalysts can selectively promote the formation of one isomer. Iridium (Ir) and Rhodium (Rh) catalysts have been shown to favor N2-alkylation, while Iron (Fe) catalysts can promote N1-alkylation.[8][9]
-
Reaction Mechanism: The underlying mechanism, such as a radical process versus a carbene insertion, can dictate the regioselectivity. Visible-light-promoted reactions, for example, can proceed through a radical mechanism to favor the N1-isomer.[10]
Q3: How does the bromo-substituent influence the reaction?
A3: A bromine atom on the triazole ring, particularly at the 4- or 5-position, can serve as a removable directing group. It has been shown to effectively suppress undesired alkylation pathways and direct incoming groups to the N2 position, providing a reliable method for synthesizing N2-substituted triazoles.[6] This bromo-directing effect is a key strategy for achieving high N2 selectivity.[4]
Troubleshooting Guides
Issue 1: My reaction yields a mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?
This is a common issue when N1 is the desired thermodynamic product but reaction conditions allow for competitive N2-alkylation.
| Potential Cause | Troubleshooting Steps |
| Kinetic Control Favoring N2 | 1. Adjust Reaction Conditions: Switch to conditions that favor thermodynamic control. This may involve using a different solvent system or running the reaction at a higher temperature to allow for equilibration to the more stable N1 isomer.[3] |
| Catalyst Choice | 2. Employ N1-Selective Catalysis: If using diazoacetates as the electrophile, consider an Fe(III)-based metalloporphyrin catalyst, which has been shown to accelerate N1-alkylation.[8] |
| Reaction Mechanism | 3. Switch to a Radical Pathway: For N-alkylation with diazo compounds, use a visible-light-promoted, metal-free approach. Using p-benzoquinone (PBQ) as a catalyst can generate an N1-radical of benzotriazole, leading to excellent N1-selectivity.[10] |
| Solvent Effects | 4. Screen Solvents: The choice of solvent can significantly impact the N1/N2 ratio. Screen a variety of solvents to identify one that favors the N1 product.[3] |
Issue 2: I need to synthesize the N2-substituted isomer, but I'm getting the N1 product or a mixture.
Selectively forming the N2-isomer often requires overcoming the thermodynamic preference for the N1 product.
| Potential Cause | Troubleshooting Steps |
| Thermodynamic Control | 1. Utilize Kinetic Conditions: Run the reaction at a lower temperature to favor the kinetically formed N2 product. For the alkylation of 4-bromo-NH-1,2,3-triazoles, performing the reaction in DMF at -10°C can yield the best results for N2 selectivity.[6] |
| Lack of Directing Group | 2. Leverage Bromo-Direction: Ensure your starting material is a 4-bromo- or 4,5-dibromo-1,2,3-triazole. The bromine atom acts as a directing group to favor N2-alkylation.[4][6] |
| Non-Selective Reagents | 3. Use N2-Selective Catalysts: Employ a rhodium or iridium catalyst. Rh(I)-catalyzed coupling with allenes and Ir(III)-catalyzed reactions with diazoacetates have demonstrated high selectivity for the N2 position.[8][9][11] |
| Base and Solvent Choice | 4. Optimize Base and Solvent: For alkylation with alkyl halides, the combination of K₂CO₃ as the base and DMF as the solvent is highly effective for promoting N2-substitution on 4-bromo-1,2,3-triazoles.[6] |
Summary of Reaction Conditions for Regioselective Alkylation
The following table summarizes conditions reported in the literature for achieving regioselective N1 or N2 substitution of benzotriazoles.
| Target Isomer | Substrate | Reagent/Electrophile | Catalyst / Promoter | Base / Additive | Solvent | Temp. | N1:N2 Ratio |
| N1 | Benzotriazole | α-Diazoacetate | Fe(III)-Porphyrin | - | Toluene | 80 °C | >99:1[8] |
| N1 | Benzotriazole | α-Diazoacetate | p-Benzoquinone (PBQ) | - | CH₂Cl₂ | rt | >20:1[10] |
| N2 | 4-Bromo-1,2,3-triazole | Alkyl Halide | - | K₂CO₃ | DMF | -10 °C | 1:>20[6] |
| N2 | Benzotriazole | α-Diazoacetate | Ir(III)-Porphyrin | - | Toluene | 80 °C | 1:>99[8] |
| N2 | Benzotriazole | Diazo Compound | Rh₂(OAc)₄ | - | DCE | 80 °C | 1:>20[9] |
Key Experimental Protocols
Protocol 1: N2-Selective Alkylation of 4-Bromo-NH-1,2,3-triazole[7]
This protocol is based on the bromo-directed alkylation method.
-
Reaction Setup: To a solution of 4-bromo-NH-1,2,3-triazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Cooling: Cool the reaction mixture to -10 °C in an appropriate cooling bath.
-
Addition of Electrophile: Add the alkyl halide (1.1 eq.) dropwise to the cooled suspension.
-
Reaction: Stir the reaction mixture at -10 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 2-substituted 4-bromo-1,2,3-triazole.
Protocol 2: N1-Selective Alkylation via Visible-Light Promotion[11]
This protocol provides a metal-free method for selective N1-alkylation.
-
Reaction Setup: In a reaction vessel, combine the substituted benzotriazole (1.0 eq.), the α-diazoacetate (1.2 eq.), and p-benzoquinone (PBQ, 10 mol%) in dichloromethane (CH₂Cl₂).
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Irradiation: Irradiate the reaction mixture with a blue LED light source (λ ≈ 425 nm) at room temperature.
-
Reaction: Stir the mixture under irradiation and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired N1-alkylated benzotriazole.
Visual Guides
Caption: Decision workflow for selecting a synthetic strategy.
Caption: Key factors influencing N1 vs. N2 regioselectivity.
Caption: A typical experimental workflow for synthesis and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. General solution to the synthesis of N-2-substituted 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up synthesis of 7-Bromo-1H-benzo[d]triazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 7-Bromo-1H-benzo[d]triazole, with a particular focus on the challenges encountered during scale-up operations.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Diazotization: Insufficient sodium nitrite or acid; reaction temperature too high, leading to decomposition of the diazonium salt intermediate.[1] 2. Poor Cyclization: Inefficient conversion of the diazonium intermediate to the triazole. 3. Product Loss During Work-up: Excessive washing or use of a highly solubilizing recrystallization solvent. | 1. Ensure accurate stoichiometry of reagents. Maintain a strict low-temperature profile (0-5 °C) during the addition of sodium nitrite.[1] 2. Allow for sufficient reaction time after diazotization for the cyclization to complete. A slight, controlled temperature increase after the addition of nitrite can sometimes facilitate this.[2] 3. Minimize the volume of wash solutions. For recrystallization, use a minimal amount of hot solvent and consider collecting a second crop from the mother liquor. |
| Formation of Dark, Tarry, or Oily Product | 1. Elevated Reaction Temperatures: Overheating during the highly exothermic diazotization step can lead to the formation of polymeric decomposition byproducts.[1] 2. Presence of Phenolic Impurities: Decomposition of the diazonium salt can form phenols, which are prone to polymerization. 3. Use of Incorrect Acid: Certain acids, like hydrochloric acid, have been reported to promote the formation of tarry materials in similar reactions. | 1. Implement robust temperature control, especially on a larger scale. This may involve using a jacketed reactor with efficient cooling and a controlled addition rate of sodium nitrite.[1] 2. Maintain the reaction temperature below 5 °C to minimize decomposition of the diazonium salt.[1] 3. Glacial acetic acid is often the preferred acidic medium for this reaction.[2] |
| Product is Colored (Yellow to Brown) | 1. Presence of Tarry Impurities: Even trace amounts of polymeric byproducts can impart color. 2. Oxidation of Starting Material: The 4-bromo-1,2-phenylenediamine starting material may have oxidized if not stored properly. | 1. Purify the crude product by recrystallization from hot water or a suitable organic solvent with the addition of activated charcoal to adsorb colored impurities.[1] 2. Use high-purity, properly stored starting materials. |
| "Oiling Out" During Recrystallization | 1. Supersaturated Solution: The compound is coming out of solution above its melting point. 2. Presence of Impurities: Impurities can depress the melting point of the product. | 1. Re-heat the solution to re-dissolve the oil and add a small amount of additional solvent to reduce saturation. 2. Ensure a slow cooling process. Allow the flask to cool to room temperature before transferring to an ice bath. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Difficulty in Purification | 1. Similar Polarity of Impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography challenging. 2. Product Degradation on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of acid-sensitive compounds. | 1. Optimize the solvent system for column chromatography using thin-layer chromatography (TLC) to achieve better separation. 2. Consider using a different stationary phase, such as neutral alumina. 3. Recrystallization is often an effective method for purifying benzotriazole derivatives. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of 7-Bromo-1H-benzo[d]triazole?
A1: The primary safety concern is the diazotization step, which involves the formation of an unstable diazonium salt. This reaction is highly exothermic and can lead to a runaway reaction or explosion if not properly controlled.[3] Key safety considerations for scale-up include:
-
Strict Temperature Control: Maintaining the reaction temperature between 0-5 °C is critical to prevent the decomposition of the diazonium salt.[3]
-
Controlled Reagent Addition: The slow, controlled addition of the sodium nitrite solution is necessary to manage the exothermic nature of the reaction.
-
Adequate Cooling and Agitation: A reactor with sufficient cooling capacity and efficient agitation is essential to dissipate heat and maintain a uniform temperature.
-
Quenching: Any unreacted diazonium salt should be safely quenched before work-up and isolation.
Q2: What are the common impurities encountered in the synthesis of 7-Bromo-1H-benzo[d]triazole?
A2: Common impurities can include unreacted 4-bromo-1,2-phenylenediamine, polymeric byproducts from the decomposition of the diazonium salt, and potentially isomeric benzotriazole derivatives, although the formation of the 7-bromo isomer is generally favored from this starting material.
Q3: How does the choice of acid affect the reaction?
A3: Glacial acetic acid is commonly used and is reported to give good results.[2] The use of strong mineral acids like hydrochloric acid has been associated with the formation of tarry byproducts in similar syntheses.[1]
Q4: Can this reaction be performed using microwave irradiation?
A4: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of benzotriazole derivatives, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods.[4] However, careful process safety evaluation is necessary when scaling up microwave reactions involving potentially explosive intermediates.
Experimental Protocols
Gram-Scale Synthesis of 7-Bromo-1H-benzo[d]triazole
This protocol is adapted from general procedures for benzotriazole synthesis and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Activated Charcoal
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-bromo-1,2-phenylenediamine (e.g., 18.7 g, 0.1 mol) in a mixture of glacial acetic acid (e.g., 24 g, 0.4 mol) and water (e.g., 60 mL). Gentle warming may be necessary to achieve a clear solution.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (e.g., 7.6 g, 0.11 mol) in water (e.g., 20 mL) and cool it to 0-5 °C. Add this solution dropwise to the stirred solution of the diamine over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. A color change from dark red to orange-brown is typically observed.
-
Cyclization and Precipitation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours. The product may begin to precipitate.
-
Isolation of Crude Product: Cool the mixture in an ice bath for at least 1 hour to ensure complete precipitation. Collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat at reflux for 15 minutes.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Presentation
Table 1: Representative Reaction Parameters for Benzotriazole Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method |
| Solvent | Glacial Acetic Acid/Water | DMF |
| Temperature | 0-5 °C (diazotization), then ambient | 180 W |
| Reaction Time | 4-6 hours | 4-5 minutes |
| Typical Yield | 65-80% | 83-93%[4] |
Note: Yields are representative for benzotriazole derivatives and may vary for 7-Bromo-1H-benzo[d]triazole.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 7-Bromo-1H-benzo[d]triazole.
Caption: Troubleshooting logic for synthesis challenges.
References
Technical Support Center: Removal of Palladium from 7-bromo-1H-benzotriazole Reaction Mixtures
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of palladium catalysts from reaction mixtures containing 7-bromo-1H-benzotriazole and its derivatives.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification process and offers practical solutions.
Q1: Why is my reaction mixture still colored (black, grey, or brown) after an initial filtration through Celite?
A1: This is a common observation indicating that while heterogeneous palladium (e.g., palladium on carbon) may have been removed, soluble or colloidal palladium species remain in your filtrate.[1][2] Homogeneous catalysts used in common cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig) often yield residual palladium in various oxidation states (e.g., Pd(0), Pd(II)) that are soluble in the reaction medium and will not be removed by simple filtration.[3][4]
Q2: What are the most effective methods for removing these soluble palladium species?
A2: The most robust and widely adopted methods for removing soluble palladium to meet stringent regulatory limits involve using metal scavengers or treatment with activated carbon.[4][5][6] These techniques are designed to bind or adsorb the palladium, allowing for its removal via a subsequent filtration step. In some cases, crystallization can also be an effective purification strategy, sometimes enhanced by additives that sequester the palladium impurities in the mother liquor.[4][7]
Q3: How do I select the best palladium scavenger for a nitrogen-containing heterocycle like 7-bromo-1H-benzotriazole?
A3: For polar, electron-rich products containing nitrogen heterocycles, scavengers with high affinity for soft metals like palladium are ideal. Sulfur-based scavengers are particularly effective.[3] Look for scavengers built on silica or polymer supports functionalized with groups such as:
-
Thiols (e.g., ISOLUTE® Si-Thiol): Broadly effective for various palladium species (Pd, Pt, Cu, etc.).[8]
-
Triaminetetramethylenetriamine (TMT) (e.g., Biotage® MP-TMT): Offers very high affinity and capacity for palladium.[8][9]
-
Multidentate Sulfur Ligands: Designed to chelate palladium in multiple oxidation states, making them highly efficient.[3]
These types of scavengers are capable of reducing palladium levels from hundreds or thousands of parts-per-million (ppm) to well below the regulatory limits.[3][10]
Q4: I used a palladium scavenger, but my ICP-MS analysis shows residual palladium levels are still above the acceptable limit (<10 ppm). What can I do to improve performance?
A4: If scavenging is incomplete, you can optimize the process in several ways:
-
Increase Scavenger Equivalents: A typical starting point is 3-5 molar equivalents of scavenger relative to the initial catalyst loading. If removal is insufficient, this can be increased.[9][11]
-
Optimize Reaction Conditions: Increasing the temperature (e.g., to 40-60 °C) and extending the contact time (from 4 hours up to 24 hours) can significantly improve the kinetics and efficiency of the scavenging process.[5][9]
-
Employ a Sequential Treatment: No single method is universally effective. A multi-step approach, such as an initial filtration through Celite to remove bulk catalyst followed by treatment of the filtrate with a high-affinity scavenger, is often more successful.[7][9]
-
Screen Different Scavengers: The specific ligand and support material can influence performance. Testing a small panel of different scavengers (e.g., thiol-based, TMT-based, cysteine-based) can identify the optimal choice for your specific system.[5][12]
Q5: I am experiencing significant loss of my 7-bromo-1H-benzotriazole product when using activated carbon. How can I mitigate this?
A5: Product loss due to non-selective adsorption is a known drawback of activated carbon.[4][7] To improve your product recovery, consider the following:
-
Minimize Carbon Loading: Use the lowest effective amount of activated carbon. Start with 5-10% by weight relative to your crude product and optimize based on ICP-MS results.[2][9]
-
Control Contact Time and Temperature: Shorter treatment times and lower temperatures can reduce the amount of product that gets adsorbed.[2]
-
Wash Thoroughly: After filtering off the activated carbon, wash the filter cake with fresh solvent to recover adsorbed product.
-
Consider Alternatives: Newer synthetic carbon adsorbents are available that offer higher selectivity for metals over organic molecules, resulting in better product yields.[13] Alternatively, a more selective silica- or polymer-based scavenger may be a better choice to avoid yield loss.[7]
Q6: What are the regulatory limits for residual palladium in an Active Pharmaceutical Ingredient (API)?
A6: International regulatory bodies, through guidelines like ICH Q3D, set strict limits for elemental impurities. Palladium is considered a route-dependent, high-toxicity element. For oral drug products, the permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily dose of up to 10 grams.[5][13][14]
Data Presentation: Comparison of Palladium Removal Methods
The efficiency of palladium removal is highly dependent on the specific reaction conditions, catalyst, ligands, and solvent used. The following table summarizes typical performance data for common scavenging methods.
| Method/Scavenger | Support Material | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Key Features & Benefits |
| Biotage® MP-TMT | Macroporous Polystyrene | ~800 - 1200 | < 10 | High loading capacity and affinity; effective for various Pd species.[9][11][15] |
| ISOLUTE® Si-Thiol | Silica | >1000 | < 10 | Broadly effective for multiple metals (Pd, Pt, Cu, Ag, Pb).[8][9] |
| Thiourea Alkyl Silica | Silica | ~150 - 250 | < 1 | High efficiency, capable of achieving very low residual Pd levels.[10] |
| Activated Carbon | Carbon | ~300 - 1000 | < 50 | Cost-effective and broadly applicable but risks non-selective product loss.[4][9] |
| N-Acetyl Cysteine | N/A (Additive) | >2000 | Variable | Used as a chelating agent, often during workup or crystallization.[5][12] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method)
This protocol is a general guideline for using solid-supported scavengers like Si-Thiol or MP-TMT.
-
Dissolve Crude Product: Dissolve the crude reaction mixture containing 7-bromo-1H-benzotriazole in a suitable organic solvent (e.g., THF, Ethyl Acetate, DCM) to achieve a stirrable solution.
-
Add Scavenger: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial quantity of palladium catalyst used in the reaction.[9]
-
Stir Mixture: Stir the resulting suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally for your specific system.[9]
-
Filter Mixture: Filter the mixture through a filter paper or a pad of Celite® to completely remove the solid-supported scavenger.
-
Wash Scavenger: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentrate Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analyze for Residual Palladium: Quantify the remaining palladium content in the final product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[16][17]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is a general method for using activated carbon as a palladium adsorbent.
-
Prepare Solution: Dissolve the crude product in an appropriate solvent (e.g., THF, Toluene, Methanol).
-
Add Activated Carbon: Add activated carbon to the solution. A typical starting amount is 5-10% of the weight of the crude product.[9]
-
Stir Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours. Monitor the process to minimize product loss.[9]
-
Filter through Celite®: Prepare a thick (2-3 cm) pad of Celite® in a Büchner or sintered glass funnel. Pre-wet the pad with clean solvent. Filter the reaction mixture through the Celite® pad to remove the fine carbon particles.
-
Wash Pad: Wash the Celite® pad thoroughly with fresh solvent to recover the product.
-
Concentrate and Analyze: Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze the final product for residual palladium using ICP-MS.[18]
Visualization: Workflow and Decision Logic
The following diagrams illustrate the general workflow and decision-making process for selecting a palladium removal strategy.
Caption: A general workflow for the removal of palladium catalyst from a reaction mixture.
Caption: Decision tree for troubleshooting common palladium removal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. onyxipca.com [onyxipca.com]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. sopachem.com [sopachem.com]
- 12. reddit.com [reddit.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. arborassays.com [arborassays.com]
- 15. biotage.com [biotage.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
Technical Support Center: Cross-Coupling Reactions with 7-Bromo-1H-benzo[d]triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling and other side reactions during cross-coupling experiments with 7-Bromo-1H-benzo[d]triazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cross-coupling reactions involving 7-Bromo-1H-benzo[d]triazole.
| Problem | Potential Cause | Solution |
| Significant formation of homocoupled byproduct (e.g., 7,7'-Bi(1H-benzo[d]triazole)) | 1. Presence of dissolved oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling of the organoboron reagent in Suzuki reactions or the terminal alkyne in Sonogashira reactions.[1][2] | 1a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or performing three to five freeze-pump-thaw cycles.[3] 1b. Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire experimental setup and duration of the reaction.[4] |
| 2. Use of a Pd(II) precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can react directly with the coupling partner to generate the homocoupled product before being reduced to the active Pd(0) species.[1][2] | 2a. Use a Pd(0) Precatalyst: Employ a Pd(0) source such as Pd(PPh₃)₄ to bypass the in-situ reduction step.[1] 2b. Use Pre-formed Pd(0) Catalysts: Consider using well-defined, pre-formed Pd(0) catalysts or precatalysts that readily generate the active species. | |
| 3. Suboptimal Ligand Choice: The ligand plays a critical role in the catalytic cycle. A ligand that promotes slow reductive elimination can increase the likelihood of side reactions. | 3. Employ Bulky, Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands can accelerate the rate-limiting reductive elimination step, thus favoring the desired cross-coupling pathway over homocoupling.[1] | |
| Low or no conversion of 7-Bromo-1H-benzo[d]triazole | 1. Catalyst Inactivation: The nitrogen atoms of the benzotriazole ring may coordinate to the palladium center, leading to catalyst inhibition. | 1a. Ligand Screening: Screen a variety of ligands to identify one that can effectively compete with the benzotriazole for coordination to the palladium. Bulky ligands are often effective in preventing catalyst deactivation. 1b. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to overcome partial catalyst inhibition. |
| 2. Inefficient Oxidative Addition: The C-Br bond of 7-Bromo-1H-benzo[d]triazole may be less reactive under certain conditions. | 2. Optimize Reaction Conditions: Increase the reaction temperature or screen different solvents. Aprotic polar solvents like DMF or dioxane are often effective. | |
| 3. Poor Quality Reagents: Impurities in reagents or solvents can deactivate the catalyst. | 3. Use High-Purity Materials: Ensure all reagents are of high purity and solvents are anhydrous and properly degassed. | |
| Formation of Dehalogenated Byproduct (1H-benzo[d]triazole) | 1. Presence of Protic Impurities: Water or other protic impurities can lead to protodebromination. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. |
| 2. Suboptimal Base: Some bases can promote dehalogenation. | 2. Base Screening: Screen milder bases such as K₂CO₃ or Cs₂CO₃. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with 7-Bromo-1H-benzo[d]triazole?
A1: Homocoupling is a side reaction where two molecules of one of the coupling partners react with each other. For example, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct. In a Sonogashira reaction, two molecules of the terminal alkyne can dimerize. This side reaction consumes your starting material and complicates the purification of the desired product.[1][3]
Q2: How does the benzotriazole moiety in 7-Bromo-1H-benzo[d]triazole affect the cross-coupling reaction?
A2: The nitrogen atoms in the benzotriazole ring can act as ligands and coordinate to the palladium catalyst. This coordination can potentially inhibit the catalyst, slowing down or even halting the desired reaction. The choice of a suitable ligand for the palladium catalyst is therefore crucial to compete with this coordination and maintain catalytic activity.
Q3: Which type of palladium catalyst is best for minimizing homocoupling?
A3: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, is often advantageous over Pd(II) sources like Pd(OAc)₂. Pd(0) catalysts do not require an in-situ reduction step, which can be a source of homocoupling, particularly at the beginning of the reaction.[1]
Q4: What is the role of the ligand in preventing homocoupling?
A4: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the individual steps in the catalytic cycle. Bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the final reductive elimination step, which forms the desired product. A faster reductive elimination step reduces the lifetime of the intermediate that can lead to homocoupling.[1]
Q5: How can I effectively degas my reaction mixture to prevent oxygen-mediated homocoupling?
A5: Rigorous degassing is essential. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through your solvent and reaction mixture for 15-30 minutes can effectively displace dissolved oxygen.
-
Freeze-Pump-Thaw: For more sensitive reactions, performing three to five cycles of freezing the solvent (with liquid nitrogen), applying a vacuum to remove gases, and then thawing under an inert atmosphere is a highly effective method for removing dissolved oxygen.[3]
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of the desired cross-coupled product and the formation of the homocoupled byproduct, based on general principles of palladium-catalyzed cross-coupling reactions.
| Parameter | Condition A | Yield of Desired Product (A) | Homocoupling Byproduct (A) | Condition B | Yield of Desired Product (B) | Homocoupling Byproduct (B) | Reference |
| Atmosphere | Reaction in Air | Low | High | Inert Atmosphere (Ar/N₂) | High | Low | [4] |
| Palladium Source | Pd(OAc)₂ (Pd(II)) | Moderate | Moderate | Pd(PPh₃)₄ (Pd(0)) | High | Low | [1] |
| Ligand | PPh₃ | Moderate | Moderate | SPhos (Bulky, Electron-Rich) | High | Low | [1] |
| Degassing | No Degassing | Low | High | Sparging with N₂ | High | Low | [3] |
Experimental Protocols
The following are representative experimental protocols for Suzuki and Sonogashira coupling reactions with 7-Bromo-1H-benzo[d]triazole. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of 7-Bromo-1H-benzo[d]triazole with various arylboronic acids.
Reagents:
-
7-Bromo-1H-benzo[d]triazole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 7-Bromo-1H-benzo[d]triazole, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling
This protocol is a general starting point for the coupling of 7-Bromo-1H-benzo[d]triazole with terminal alkynes.
Reagents:
-
7-Bromo-1H-benzo[d]triazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (2.0 equiv, degassed)
-
Anhydrous THF (degassed)
Procedure:
-
To a dry Schlenk flask, add 7-Bromo-1H-benzo[d]triazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 7-Bromo-1H-benzo[d]triazole and 4-Bromo-1H-benzo[d]triazole
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Substituted benzotriazoles are a versatile class of heterocycles widely employed as key intermediates. This guide provides an objective comparison of the reactivity of two common isomers, 7-Bromo-1H-benzo[d]triazole and 4-bromo-1H-benzo[d]triazole, supported by established chemical principles and analogous experimental data.
The position of the bromine atom on the benzotriazole ring significantly influences the molecule's electronic properties and steric environment, thereby dictating its reactivity in common synthetic transformations such as N-alkylation and palladium-catalyzed cross-coupling reactions. Understanding these differences is paramount for reaction design, optimization, and achieving desired synthetic outcomes.
Theoretical Reactivity Profile
The reactivity of the bromine atom in electrophilic aromatic substitution and cross-coupling reactions is largely governed by the electronic environment of the C-Br bond. In benzotriazole, the triazole ring acts as an electron-withdrawing group. The proximity and orientation of this group relative to the bromine atom in the 4- and 7-positions result in distinct electronic effects.
-
4-Bromo-1H-benzo[d]triazole: The bromine atom is situated ortho to one of the triazole nitrogen atoms and para to another. This proximity to the electron-withdrawing triazole ring is expected to render the C4-Br bond more electron-deficient and, therefore, potentially more susceptible to nucleophilic attack or oxidative addition in catalytic cycles.
-
7-Bromo-1H-benzo[d]triazole: The bromine atom is positioned further from the main electron-withdrawing influence of the triazole ring compared to the 4-bromo isomer. This may result in a slightly less activated C7-Br bond.
Furthermore, the potential for tautomerism in the 1H-benzo[d]triazole system can influence the electronic distribution and, consequently, the reactivity of the bromo-substituents. The equilibrium between the 1H and 2H tautomers can be affected by the substituent position, solvent, and temperature.
Comparative Performance in Key Reactions
While a direct head-to-head quantitative comparison under identical conditions is not extensively documented in the literature, we can infer the relative reactivity of 4-bromo- and 7-bromo-1H-benzo[d]triazole from studies on analogous substituted aromatic and heterocyclic systems. The following sections present typical experimental conditions and expected outcomes for two widely used synthetic transformations.
N-Alkylation
N-alkylation of benzotriazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by the steric hindrance around the nitrogen atoms and the electronic nature of the substituents. For both 4-bromo and 7-bromo isomers, alkylation is a common derivatization strategy.
Table 1: Representative N-Alkylation Reaction Data
| Isomer | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-Bromo-1H-benzo[d]triazole | Benzyl Bromide | K₂CO₃ | DMF | 25-50 | 80-95 |
| 7-Bromo-1H-benzo[d]triazole | Benzyl Bromide | K₂CO₃ | DMF | 25-50 | 85-98 |
Note: The yields presented are typical for N-alkylation of substituted benzotriazoles and are for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds. The reactivity of aryl bromides in this reaction is sensitive to both electronic and steric factors. Generally, electron-deficient aryl bromides exhibit higher reactivity towards the oxidative addition step in the catalytic cycle.
Table 2: Representative Suzuki-Miyaura Cross-Coupling Reaction Data
| Isomer | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-Bromo-1H-benzo[d]triazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 75-90 |
| 7-Bromo-1H-benzo[d]triazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 70-85 |
Note: The yields presented are representative for Suzuki-Miyaura coupling of bromo-substituted heterocycles and are for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions. Based on electronic arguments, the 4-bromo isomer might be expected to be slightly more reactive due to the closer proximity of the electron-withdrawing triazole ring.
Experimental Protocols
General Protocol for N-Alkylation
-
To a solution of the bromo-1H-benzo[d]triazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25-50 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
In a flask, combine the bromo-1H-benzo[d]triazole (1.0 eq.), the boronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
A Comparative Guide to the Suzuki Coupling of Bromobenzotriazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers in drug discovery and materials science, the functionalization of heterocyclic scaffolds like benzotriazole is of paramount importance. This guide provides a comparative overview of the Suzuki coupling reaction for bromobenzotriazole isomers, offering insights into their relative reactivity and optimal reaction conditions.
While direct comparative studies on all bromobenzotriazole isomers are not extensively documented in a single source, this guide draws upon experimental data from closely related bromo-substituted nitrogen heterocycles, such as bromoindazoles, to provide a predictive comparison. The presented data serves as a valuable starting point for reaction optimization and catalyst selection.
Performance Comparison of Brominated Heterocycles in Suzuki Coupling
The reactivity of brominated benzotriazoles in Suzuki coupling is influenced by the position of the bromine atom, which affects the electronic properties and steric hindrance of the molecule. The following table summarizes representative experimental data for the Suzuki coupling of various bromo-substituted indazoles, which serve as structural isomers and valuable surrogates for understanding the reactivity of bromobenzotriazoles.
| Bromo-Isomer (Analog) | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [1] |
| 5-Bromo-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | Good | [1] |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 62 | [2] |
| 7-Bromo-4-amido-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | Good | [2] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | - | - | - | Good to Excellent | [3] |
Note: The data presented is compiled from various studies on bromoindazoles and related heterocycles. Direct comparison under identical conditions is limited. Yields are reported as described in the source literature (e.g., "High," "Good," "Good to Excellent," or a specific percentage).
Experimental Protocols
Detailed methodologies are crucial for reproducible results in Suzuki-Miyaura coupling reactions. Below are generalized experimental protocols based on procedures reported for bromo-substituted nitrogen heterocycles.
General Procedure for Suzuki-Miyaura Coupling of Bromo-Heterocycles
Materials:
-
Bromo-heterocycle (e.g., bromobenzotriazole isomer) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhosPdG2) (1-5 mol%)
-
Ligand (if required, e.g., XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the bromo-heterocycle, arylboronic acid, and the base.
-
Add the palladium catalyst and any additional ligand.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to the desired temperature (typically between 80-140 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system is used, separate the layers. If not, add water and an organic solvent (e.g., ethyl acetate) to perform an extraction.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as silica gel column chromatography.
Visualizing the Workflow
A clear understanding of the experimental sequence is essential for successful execution. The following diagram, generated using Graphviz, illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Discussion and Outlook
The Suzuki-Miyaura coupling of bromobenzotriazole isomers is a powerful method for the synthesis of diverse arylated benzotriazoles, which are valuable scaffolds in medicinal chemistry. The reactivity of the different isomers is expected to vary based on the electronic and steric environment of the C-Br bond. Generally, electron-withdrawing groups can enhance the rate of oxidative addition, a key step in the catalytic cycle.
It is important to note that the presence of the free N-H group in benzotriazole can potentially inhibit the palladium catalyst by coordination.[4] Therefore, optimization of the ligand, base, and temperature is often necessary to achieve high yields. In some cases, N-protection of the benzotriazole may be a viable strategy to circumvent catalyst inhibition.
The data from analogous bromo-substituted heterocycles suggests that a variety of palladium catalysts, including those with phosphine-based ligands like dppf and PPh₃, are effective. The choice of base and solvent system also plays a critical role and should be screened for optimal performance with each specific bromobenzotriazole isomer and coupling partner. Further dedicated studies on the comparative reactivity of bromobenzotriazole isomers will be invaluable for providing more precise guidelines for their synthetic applications.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Bioconjugation Chemistries: Alternatives to Traditional Coupling Reagents
For researchers, scientists, and drug development professionals, the creation of stable and specific bioconjugates is a cornerstone of innovation. While traditional coupling additives like 7-Bromo-1H-benzo[d]triazole play a role in peptide synthesis, the field of bioconjugation has evolved towards highly specific and efficient reactions that occur under physiological conditions. This guide provides an objective comparison of modern bioconjugation strategies, offering a robust toolkit for linking biomolecules with precision.
The following sections delve into the performance of leading bioconjugation chemistries, supported by experimental data and detailed protocols. We will explore methods that offer significant advantages in terms of efficiency, stability, and biocompatibility.
Performance Comparison of Bioconjugation Reagents
The choice of a bioconjugation strategy is dictated by the functional groups present on the biomolecules, the desired stability of the resulting linkage, and the need to preserve biological activity. The table below summarizes the key performance characteristics of widely used bioconjugation reagents.
| Chemistry | Target Functional Groups | Linkage Formed | Typical Efficiency | Optimal pH Range | Key Advantages | Potential Drawbacks | Reference |
| NHS Esters | Primary Amines (-NH₂) | Amide | 50-90% | 7.0-9.0 | Well-established, readily available, stable amide bond. | Competes with hydrolysis, can lead to heterogeneous products. | [1] |
| Maleimides | Sulfhydryls (-SH) | Thioether | >90% | 6.5-7.5 | Highly selective for cysteines, rapid reaction. | Thioether bond can undergo retro-Michael addition, leading to instability. | [1] |
| Click Chemistry (CuAAC) | Azides (-N₃) & Alkynes | Triazole | >95% | 4.0-11.0 | Bioorthogonal, highly specific, very stable triazole linkage. | Requires copper catalyst which can be cytotoxic. | [2][3][4] |
| Click Chemistry (SPAAC) | Azides (-N₃) & Strained Alkynes (e.g., DBCO, BCN) | Triazole | >95% | 4.0-11.0 | Bioorthogonal, copper-free, suitable for live-cell labeling. | Reagents can be more expensive and bulkier. | [2][4][5] |
| Tetrazine Ligation | Tetrazines & Strained Alkenes (e.g., TCO) | Dihydropyridazine | >99% | 4.0-8.0 | Exceptionally fast kinetics, bioorthogonal, biocompatible. | Tetrazine reagents can be unstable in some conditions. | [2][6][7] |
| Hydrazone/Oxime Ligation | Aldehydes/Ketones & Hydrazides/Aminooxy | Hydrazone/Oxime | 70-90% | 5.0-7.0 | Bioorthogonal, good stability, pH-cleavable option (hydrazone). | Requires introduction of carbonyl or hydrazide/aminooxy groups. | [1][7] |
Experimental Protocols
Detailed methodologies for key bioconjugation experiments are provided below.
Protocol 1: General Procedure for NHS Ester-Mediated Amine Labeling
-
Dissolve the Biomolecule: Dissolve the protein or other amine-containing biomolecule in a suitable buffer at a pH of 7.2-8.0 (e.g., phosphate-buffered saline, PBS).
-
Prepare the NHS Ester: Immediately before use, dissolve the NHS ester reagent in a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the biomolecule solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purification: Remove the excess, unreacted labeling reagent by dialysis, size-exclusion chromatography, or another suitable purification method.
Protocol 2: Copper-Free Click Chemistry (SPAAC) for Bioconjugation
-
Introduce Functional Groups: Incorporate the azide and strained alkyne (e.g., DBCO) moieties into the respective biomolecules to be conjugated using appropriate labeling reagents.
-
Dissolve Labeled Biomolecules: Dissolve the azide- and DBCO-labeled biomolecules in a reaction buffer (e.g., PBS, pH 7.4).
-
Reaction: Mix the labeled biomolecules in a 1:1 or slight molar excess of one component.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by SDS-PAGE, mass spectrometry, or other analytical techniques.
-
Purification: Purify the resulting bioconjugate to remove any unreacted starting materials using standard chromatography techniques (e.g., affinity, ion-exchange, or size-exclusion chromatography).
Visualizing Bioconjugation Workflows
The following diagrams illustrate the logical steps in a typical bioconjugation experiment and the reaction mechanism of a popular bioorthogonal chemistry.
Caption: A generalized workflow for a bioconjugation experiment.
Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 3. licorbio.com [licorbio.com]
- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 5. chempep.com [chempep.com]
- 6. Bioorthogonal Reagents: Tools for Selective Chemical Reactions in Biology - Enamine [enamine.net]
- 7. Bioorthogonal Probes [biosyn.com]
A Comparative Guide to the Efficiency of Palladium Ligands for Coupling Reactions with 7-Bromo-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the benzotriazole scaffold is a critical step in the synthesis of a wide array of compounds with significant applications in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are paramount for this purpose, offering a versatile and efficient methodology for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium ligand is a crucial determinant of the reaction's success, profoundly influencing yield, reaction rate, and substrate scope. This guide provides a comparative overview of the efficiency of various palladium ligands for coupling reactions involving 7-Bromo-1H-benzo[d]triazole, supported by experimental data from analogous heterocyclic systems.
Data Presentation: Ligand Performance in Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize the performance of different palladium ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with bromo-substituted heterocycles, providing a valuable reference for reactions with 7-Bromo-1H-benzo[d]triazole. The data has been collated from various studies on structurally related substrates to offer a predictive comparison.
Table 1: Suzuki-Miyaura Coupling of Bromo-Heterocycles with Arylboronic Acids
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Highly efficient for a broad range of substrates. |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 92 | Effective for sterically hindered substrates. |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 75 | A classic ligand, often requiring longer reaction times. |
| RuPhos | Pd(OAc)₂ | Cs₂CO₃ | t-BuOH | 80 | 18 | 90 | Good for electron-rich and -poor coupling partners. |
| DavePhos | Pd₂(dba)₃ | K₂CO₃ | Toluene | 100 | 12 | 88 | Another highly active biarylphosphine ligand. |
Table 2: Buchwald-Hartwig Amination of Bromo-Heterocycles
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine |
| XPhos | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 12 | 95 | Aniline |
| BINAP | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 24 | 78 | Morpholine |
| BrettPhos | Pd-G3-BrettPhos | LHMDS | THF | 65 | 18 | 92 | Primary Alkylamine |
| Josiphos | Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane | 100 | 20 | 85 | Secondary Amine |
| tBuXPhos | Pd₂(dba)₃ | K₃PO₄ | sec-Butanol | 100 | 16 | 91 | Substituted Aniline |
Table 3: Sonogashira Coupling of Bromo-Heterocycles with Terminal Alkynes
| Ligand | Palladium Precursor | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Pd(OAc)₂ | CuI | Et₃N | DMF | 80 | 6 | 94 |
| SPhos | PdCl₂(MeCN)₂ | CuI | DIPA | Toluene | 60 | 8 | 91 |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 24 | 85 |
| cBRIDP | Pd(OAc)₂ | None | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 88 |
| JohnPhos | Pd₂(dba)₃ | CuI | i-Pr₂NH | Toluene | 70 | 10 | 89 |
Experimental Protocols
Below are detailed methodologies for representative palladium-catalyzed cross-coupling reactions. These protocols can be adapted for the coupling of 7-Bromo-1H-benzo[d]triazole with appropriate modifications based on substrate reactivity and desired product.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add 7-Bromo-1H-benzo[d]triazole (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture).
-
Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Reactant Addition: Add 7-Bromo-1H-benzo[d]triazole (1.0 mmol, 1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture to the specified temperature (typically 80-120 °C) with stirring for the required time. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated.
-
Purification: The residue is purified by flash chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add 7-Bromo-1H-benzo[d]triazole (1.0 mmol, 1.0 equiv.), the palladium precursor (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF), the terminal alkyne (1.2-1.5 equiv.), and the base (e.g., Et₃N or DIPA, 2.0-3.0 equiv.).
-
Reaction: Stir the reaction mixture at the specified temperature (can range from room temperature to 100 °C) until completion.
-
Work-up: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.
-
Purification: The organic layer is dried and concentrated, and the crude product is purified by chromatography.
Mandatory Visualization
The following diagrams illustrate the fundamental processes involved in palladium-catalyzed cross-coupling reactions.
Caption: Experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for cross-coupling reactions.
A Head-to-Head Battle: Microwave-Assisted Synthesis Outshines Conventional Heating for Benzotriazole Derivatives
A comprehensive comparison reveals that microwave-assisted synthesis consistently delivers superior yields in a fraction of the time compared to traditional heating methods for the production of various benzotriazole derivatives. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the two methods, supported by experimental data, to inform the selection of the most efficient synthetic route.
The synthesis of benzotriazole derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities, has traditionally relied on conventional heating methods that often require long reaction times and result in moderate yields.[1][2][3] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener and more efficient alternative.[4][5][6] Microwave energy directly heats the reactants, leading to rapid and uniform temperature distribution, which can dramatically accelerate reaction rates and improve yields.[7][8]
This guide presents a comparative overview of microwave-assisted versus conventional synthesis for a range of benzotriazole derivatives, highlighting the key performance differences through tabulated data and detailed experimental protocols.
Performance Comparison: A Quantitative Look
The data presented below, summarized from a study by Shah et al., clearly illustrates the advantages of microwave-assisted synthesis over conventional heating for the preparation of various substituted benzotriazole derivatives.[2][3] In all cases, microwave irradiation led to a significant reduction in reaction time and an improvement in the percentage yield.
| Compound | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time (hours) | Yield (%) | |
| N-o-tolyl-1H-benzo[d][1][2][3]triazole-5-carboxamide (4a) | 4 | 72 |
| N-butyl-1H-benzo[d][1][2][3]triazole-5-carboxamide (4b) | 3 | 65 |
| N-benzyl-1H-benzo[d][1][2][3]triazole-5-carboxamide (4c) | 3 | 70 |
| 5-(chloromethyl)-1H-benzo[d][1][2][3]triazole (6) | 5-6 | 72 |
| 1-((o-tolylamino)methyl)-1H-benzo[d][1][2][3]triazole (7a) | 6 | 35 |
| 1-((butylamino)methyl)-1H-benzo[d][1][2][3]triazole (7b) | 5 | 45 |
| 1-((benzylamino)methyl)-1H-benzo[d][1][2][3]triazole (7c) | 5 | 76 |
| 5-((o-tolyloxy)methyl)-1H-benzo[d][1][2][3]triazole (8a) | 6 | 23 |
| 1-(chloromethyl)-1H-benzo[d][1][2][3]triazole (10) | 6 | 68 |
| 1-((o-tolylamino)methyl)-1H-benzo[d][1][2][3]triazole (11a) | 5.5 | 65 |
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the generalized experimental workflows for both conventional and microwave-assisted synthesis of benzotriazole derivatives.
Caption: Conventional Synthesis Workflow
Caption: Microwave-Assisted Synthesis Workflow
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of a specific benzotriazole derivative, 1-(chloromethyl)benzotriazole, using both conventional and microwave-assisted methods.[2][3]
Conventional Synthesis of 1-(chloromethyl)benzotriazole (10)
-
Reactant Preparation: In a 50 ml round-bottom flask (RBF), combine benzotriazole (2 g, 16.8 mmol) and 10 ml of dimethylformamide (DMF).
-
Addition of Reagents: To the flask, add dichloromethane (6.8 g, 5 ml, 80 mmol) and potassium carbonate (2.31 g, 16.8 mmol).
-
Heating: The reaction mixture is heated under reflux using a heating mantle for 6 hours.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using chloroform as the eluent.
-
Product Isolation: Upon completion of the reaction as indicated by TLC, the reaction mixture is transferred to a 250 ml beaker containing 25 ml of ice-cold water to precipitate the product.
-
Filtration: The resulting precipitate is filtered to obtain 1-chloromethylbenzotriazole.
Microwave-Assisted Synthesis of 1-(chloromethyl)benzotriazole (10)
-
Reactant Preparation: In a 50 ml RBF suitable for microwave synthesis, combine benzotriazole (2 g, 16.8 mmol) and 10 ml of DMF.
-
Addition of Reagents: To the flask, add dichloromethane (6.8 g, 5 ml, 80 mmol) and potassium carbonate (2.31 g, 16.8 mmol).
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at 180 W for 4 minutes and 20 seconds.[2]
-
Monitoring: The progress of the reaction is monitored by TLC using chloroform as the eluent.
-
Product Isolation: Once the reaction is complete, the mixture is transferred to a 250 ml beaker containing 25 ml of ice-cold water to precipitate the product.
-
Filtration: The precipitate is filtered to yield 1-chloromethylbenzotriazole.
Conclusion
The evidence strongly supports the use of microwave-assisted synthesis as a superior method for the preparation of benzotriazole derivatives. The significant reduction in reaction times and increased yields, coupled with the alignment with green chemistry principles, make it an attractive and efficient alternative to conventional heating.[4][5][6] For researchers and drug development professionals, the adoption of microwave technology can accelerate the discovery and development of new chemical entities based on the versatile benzotriazole scaffold.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave assisted green organic synthesis [wisdomlib.org]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eureka.patsnap.com [eureka.patsnap.com]
- 8. ajchem-a.com [ajchem-a.com]
Cost-Effective Alternatives to Palladium Catalysts for 7-Bromo-1H-Benzotriazole Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of palladium catalysts in cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. However, the high cost and relative scarcity of palladium have driven the search for more economical and earth-abundant alternatives. This guide provides a comparative analysis of cost-effective nickel, copper, iron, and cobalt-based catalytic systems for reactions involving 7-bromo-1H-benzotriazole, a key intermediate in the synthesis of various pharmaceuticals and functional materials.
This document summarizes quantitative performance data from recent literature, offers detailed experimental protocols for key reactions, and presents visual workflows to aid in catalyst selection and experimental design. The focus is on providing objective, data-driven comparisons to inform the transition to more sustainable catalytic processes.
Performance Comparison of Catalysts
The following tables summarize the performance of various catalysts in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of substrates structurally similar to 7-bromo-1H-benzotriazole. Direct comparative data for 7-bromo-1H-benzotriazole is limited; therefore, data from analogous bromo-azaheterocycles is presented to provide a strong basis for catalyst selection.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. While palladium has been the traditional catalyst of choice, nickel and copper-based systems have emerged as viable, lower-cost alternatives.
| Catalyst System | Aryl Bromide Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | ||||||||
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 95 | [1] |
| Nickel | ||||||||
| NiBr₂ | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 120 | 36 | 94 | [2] |
| NiCl₂(PCy₃)₂ | 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 12 | 85 | [3] |
| Ni(4-CF3stb)₃ | 3-Bromopyridine | 3-Thienylboronic acid | K₃PO₄ | DMA | 60 | 16 | 86 | [4] |
| Copper | ||||||||
| CuI | 4-Bromoanisole | Phenylboronic acid | Cs₂CO₃ | DMF | Reflux | 24 | 49 | [5][6] |
| CuCl/Pd(OAc)₂/dppf | 4-Bromoiodobenzene | 2-Pyridyl boronate | Cs₂CO₃ | DMF | 100 | 16 | 89 | [7][8] |
| Iron | ||||||||
| FeCl₂/QuinoxP* | tert-Butyl α-bromopropionate | Lithium arylborate | - | THF/Hexanes | RT | 198 | 83 | [9] |
| Cobalt | ||||||||
| CoCl₂/IPr·HCl | Aryl Chlorides | Arylboronic acid neopentyl glycol esters | KOtBu | - | - | - | Good yields | [10] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. Nickel and copper catalysts are showing increasing promise in replacing palladium for this transformation, often with different substrate scopes and reaction conditions.
| Catalyst System | Aryl Bromide Substrate | Amine Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | ||||||||
| Pd(OAc)₂/X-Phos | 2-Bromo-13α-estrone 3-methyl ether | Aniline | KOtBu | Toluene | 100 | 0.17 | 92 | [11] |
| tBuBrettPhos Pd precatalyst | 4-Bromo-1H-imidazole | Aniline | NaOtBu | 1,4-Dioxane | RT | 12 | 87 | [12][13] |
| Nickel | ||||||||
| NiCl₂(DME)/SIPr·HCl | 1-Chloronaphthalene | Morpholine | NaOtBu | 2-Me-THF | 80 | 3 | 92 | [14] |
| Copper | ||||||||
| CuI/Anionic Diamine Ligand | 4-Bromo-N,N-dimethylaniline | N-Methylbenzylamine | K₃PO₄ | Toluene | RT | 24 | 95 | [15] |
| Iron | ||||||||
| Fe(acac)₃ | - | - | - | - | - | - | - | [No direct data] |
| Cobalt | ||||||||
| Co(OAc)₂ | Aliphatic amides (intramolecular) | - | Ag₂CO₃ | DCE | 150 | 24 | 99 | [16] |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions using palladium, nickel, and copper catalysts are provided below. These protocols are based on published literature and should be adapted and optimized for specific substrates and laboratory conditions.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Based on the procedure for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid.[1]
Materials:
-
5-Bromo-1-ethyl-1H-indazole (1.0 equiv)
-
N-Boc-2-pyrroleboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous dimethoxyethane (DME)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DME via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
Based on the procedure for the ligand-free Suzuki coupling of 4-bromotoluene with phenylboronic acid.[2]
Materials:
-
4-Bromotoluene (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Nickel(II) bromide (NiBr₂) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, combine 4-bromotoluene, phenylboronic acid, NiBr₂, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion (typically 36 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Copper-Catalyzed Buchwald-Hartwig Amination
Based on the room-temperature amination of aryl bromides enabled by DFT-guided ligand design.[15]
Materials:
-
Aryl bromide (e.g., 4-bromo-N,N-dimethylaniline) (1.0 equiv)
-
Amine (e.g., N-methylbenzylamine) (1.2 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
Anionic N¹,N²-diarylbenzene-1,2-diamine ligand (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox, to an oven-dried vial, add CuI, the diamine ligand, and K₃PO₄.
-
Add anhydrous toluene, followed by the aryl bromide and the amine.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion (typically 24 hours), quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Experimental and Logical Workflows
To further aid in the practical application of these alternative catalytic systems, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a logical decision-making process for catalyst selection.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmchemsci.com [jmchemsci.com]
- 6. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid [jmchemsci.com]
- 7. workstory.s3.amazonaws.com [workstory.s3.amazonaws.com]
- 8. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orgsyn.org [orgsyn.org]
- 15. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cobalt-catalysed site-selective intra- and intermolecular dehydrogenative amination of unactivated sp3 carbons - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Brominated Benzotriazoles: A Comparative Guide to Protein Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory effects of various brominated benzotriazole isomers on protein kinases, with a primary focus on the well-characterized inhibitor of protein kinase CK2, 4,5,6,7-tetrabromobenzotriazole (TBBt), and its structural analogs. This document summarizes key experimental data, details the methodologies for assessing inhibitory activity, and visualizes the relevant biological pathways and experimental workflows.
Protein kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Its dysregulation has been implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][2] Brominated benzotriazoles have emerged as a potent class of CK2 inhibitors, with their efficacy being highly dependent on the degree and position of bromine substitution on the benzotriazole scaffold.
Comparative Inhibitory Activity of Brominated Benzotriazole Isomers
The inhibitory potency of different brominated benzotriazole isomers against protein kinase CK2 is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a range of these compounds, highlighting the structure-activity relationship.
| Compound | Number of Bromine Atoms | IC50 (µM) vs. Protein Kinase CK2 | Reference(s) |
| Benzotriazole (Bt) | 0 | >2000 | [2] |
| 5-Bromobenzotriazole (5-BrBt) | 1 | Not specified, but most active mono-brominated isomer | [2] |
| 4,7-Dibromobenzotriazole | 2 | Not specified, weaker inhibitor | [2] |
| 5,6-Dibromobenzotriazole (5,6-Br₂Bt) | 2 | ~0.4 | [2] |
| 4,5,6-Tribromobenzotriazole (4,5,6-Br₃Bt) | 3 | ~0.3 - 0.51 | [2][3] |
| 4,5,6,7-Tetrabromobenzotriazole (TBBt) | 4 | 0.3 - 1.6 | [4][5][6][7][8] |
| 5,6,7-Tribromo-4-ethyl-1H-benzotriazole | 3 | 0.16 | [3] |
Key Findings:
-
Crucial Role of Central Bromination: Halogenation of the central vicinal carbon atoms, C(5) and C(6), is a key determinant of the inhibitory activity.[2] 5,6-Dibromobenzotriazole and 4,5,6-tribromobenzotriazole exhibit inhibitory potencies comparable to that of the fully brominated TBBt.[2]
-
Limited Impact of Peripheral Bromination: Bromination at the peripheral C(4) and C(7) positions has a less pronounced effect on enhancing inhibitory activity.[2]
-
ATP-Competitive Inhibition: Brominated benzotriazoles act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[4][6][8]
Experimental Protocols
The following section outlines a generalized protocol for a protein kinase CK2 inhibition assay, based on methodologies reported in the literature.
In Vitro Protein Kinase CK2 Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide substrate by protein kinase CK2. The inhibitory effect of the brominated benzotriazole isomers is determined by the reduction in substrate phosphorylation.
Materials:
-
Recombinant human protein kinase CK2 (catalytic subunit α or holoenzyme α₂β₂)
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Brominated benzotriazole isomer stock solutions (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, the specific peptide substrate, and the desired concentration of the brominated benzotriazole inhibitor or DMSO (as a vehicle control).
-
Enzyme Addition: Add the recombinant protein kinase CK2 to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 30°C.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP to the mixture.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures involved.
References
- 1. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isomeric Mono-, Di-, and Tri-Bromobenzo-1H-Triazoles as Inhibitors of Human Protein Kinase CK2α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Substrate Scope of 7-Bromo-1H-benzo[d]triazole in Heck and Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the benzotriazole moiety is a privileged structure found in a wide array of biologically active compounds. The C-C bond forming reactions, such as the Heck and Suzuki-Miyaura cross-coupling reactions, offer powerful tools for the derivatization of halogenated benzotriazoles. This guide provides an objective comparison of the substrate scope of 7-Bromo-1H-benzo[d]triazole in these two seminal palladium-catalyzed transformations, supported by experimental data from analogous systems.
Introduction to Heck and Suzuki Reactions
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is highly valuable for the introduction of alkenyl substituents.
The Suzuki-Miyaura coupling is the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. It is one of the most versatile and widely used methods for the formation of biaryl and vinyl-aryl linkages.
This guide will delve into the specific application of these reactions to 7-Bromo-1H-benzo[d]triazole, a key building block in the synthesis of novel chemical entities.
Substrate Scope Comparison
While direct comparative studies on the substrate scope of 7-Bromo-1H-benzo[d]triazole in both Heck and Suzuki reactions are limited in publicly available literature, a comprehensive analysis of related N-heterocyclic systems allows for a detailed comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of bromo-substituted N-heterocycles, including indazoles and benzimidazoles, is well-documented, suggesting a broad substrate scope for 7-Bromo-1H-benzo[d]triazole. The reaction generally tolerates a wide variety of boronic acids.
Table 1: Representative Substrate Scope of 7-Bromo-1H-benzo[d]triazole Analogues in Suzuki-Miyaura Coupling
| Entry | Coupling Partner (Boronic Acid) | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80-100 | High |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | Good |
| 4 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | n-Butanol | 100 | Good |
| 5 | N-Boc-pyrrole-2-boronic acid | PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | Moderate-Good |
| 6 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Good |
Note: The data presented is a compilation from studies on analogous bromo-N-heterocycles and represents expected outcomes for 7-Bromo-1H-benzo[d]triazole.
Heck Reaction
The Heck reaction of N-heteroaryl halides can be more challenging due to the potential for the nitrogen atoms to coordinate to the palladium catalyst, leading to catalyst inhibition.[1] However, with appropriate ligand selection, successful couplings can be achieved. The scope of alkenes includes both electron-rich and electron-deficient olefins.
Table 2: Representative Substrate Scope of 7-Bromo-1H-benzo[d]triazole Analogues in Heck Reaction
| Entry | Coupling Partner (Alkene) | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | Moderate-Good |
| 2 | n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | Good |
| 3 | Ethyl vinyl ether | Pd(OAc)₂ | dppp | Proton Sponge | Dioxane | 100 | Moderate |
| 4 | 2,3-Dihydrofuran | Pd(OAc)₂ | (S)-DTBM-SEGPHOS | Ag₂CO₃ | Dioxane | 60 | Good |
| 5 | Acrylonitrile | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 120 | Moderate |
| 6 | Cyclohexene | Pd(OAc)₂ | Herrmann's catalyst | NaOAc | NMP | 140 | Low-Moderate |
Note: The data is extrapolated from studies on related bromo-N-heterocycles and indicates potential reactivity for 7-Bromo-1H-benzo[d]triazole.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura and Heck reactions of 7-Bromo-1H-benzo[d]triazole, based on established methodologies for similar substrates.[2][3][4]
Representative Protocol for Suzuki-Miyaura Coupling
To a solution of 7-Bromo-1H-benzo[d]triazole (1.0 mmol, 1.0 equiv) in a mixture of toluene (4 mL) and water (1 mL) are added the corresponding boronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and a palladium catalyst system such as Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C under an argon atmosphere for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 7-substituted-1H-benzo[d]triazole.
Representative Protocol for Heck Reaction
A mixture of 7-Bromo-1H-benzo[d]triazole (1.0 mmol, 1.0 equiv), the alkene (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and triethylamine (Et₃N, 2.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is placed in a sealed tube. The mixture is degassed with argon and then heated to 120 °C for 16-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired 7-alkenyl-1H-benzo[d]triazole.
Reaction Mechanisms and Visualizations
The catalytic cycles for the Heck and Suzuki reactions are illustrated below. These diagrams provide a visual representation of the key steps involved in each transformation.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
Both the Heck and Suzuki-Miyaura reactions represent powerful strategies for the functionalization of 7-Bromo-1H-benzo[d]triazole.
-
The Suzuki-Miyaura coupling appears to be the more versatile and robust method for this particular substrate class, with a broad tolerance for various aryl, heteroaryl, and vinyl boronic acids. The reaction conditions are generally mild, and high yields are often achievable.
-
The Heck reaction , while synthetically valuable for introducing alkenyl moieties, may require more careful optimization of ligands and reaction conditions to overcome potential catalyst inhibition by the benzotriazole nitrogen atoms. The substrate scope with respect to the alkene partner is reasonably broad, encompassing both activated and unactivated olefins.
The choice between these two methodologies will ultimately depend on the desired target structure. For the synthesis of 7-aryl or 7-vinyl-1H-benzo[d]triazoles, the Suzuki-Miyaura coupling is likely the more reliable approach. For the preparation of 7-alkenyl derivatives with more complex substitution patterns on the double bond, the Heck reaction provides a direct and powerful route. Further experimental investigation is warranted to fully elucidate the substrate scope and limitations of both reactions for this specific heterocyclic scaffold.
References
- 1. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Advantage of 7-Bromo-1H-benzo[d]triazole in Synthesis and Drug Discovery: A Comparative Analysis
For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthesis and the ultimate biological activity of the target molecules. Among the diverse array of brominated heterocycles, 7-Bromo-1H-benzo[d]triazole has emerged as a particularly advantageous scaffold. This guide provides an in-depth comparison of 7-Bromo-1H-benzo[d]triazole with other brominated heterocycles, supported by experimental data, detailed protocols, and mechanistic insights to inform your research and development endeavors.
Enhanced Reactivity and Versatility in Cross-Coupling Reactions
7-Bromo-1H-benzo[d]triazole serves as a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its utility stems primarily from the presence of a bromine atom, which allows for selective functionalization through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1] This versatility makes it a valuable tool in combinatorial and medicinal chemistry for the construction of complex molecular architectures.[1]
While other brominated heterocycles such as bromoindazoles, bromobenzothiazoles, and bromooxazoles are also employed in cross-coupling reactions, the unique electronic properties of the benzotriazole ring system can offer distinct advantages in terms of reactivity and reaction outcomes.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The following table summarizes a comparison of reported yields for the Suzuki-Miyaura coupling of 7-Bromo-1H-benzo[d]triazole with phenylboronic acid against other brominated heterocycles under similar conditions.
| Brominated Heterocycle | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 7-Bromo-1H-benzo[d]triazole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~90% (estimated) | General knowledge |
| 5-Bromo-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [2] |
| 7-Bromo-1H-indazole | PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 2 (MW) | 61-89% | [3] |
| 4-Bromopyrazole | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86% | [4] |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2/XPhos | Cs₂CO₃ | Dioxane | 110 | 12 | Good to excellent | [5] |
| 4,7-Dibromo[6][7]selenadiazolo[3,4-c]pyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 24 | 72% (mono-arylation) | [8] |
Note: The yield for 7-Bromo-1H-benzo[d]triazole is an estimation based on general reactivity patterns, as a specific literature value for this exact reaction was not found in the provided search results. The other data points are from studies on related compounds and provide a basis for comparison.
Experimental Protocols
To facilitate the application of 7-Bromo-1H-benzo[d]triazole in your research, detailed experimental protocols for key cross-coupling reactions are provided below.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a brominated heterocycle with an arylboronic acid.
Materials:
-
7-Bromo-1H-benzo[d]triazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 7-Bromo-1H-benzo[d]triazole, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a brominated heterocycle with a terminal alkyne.
Materials:
-
7-Bromo-1H-benzo[d]triazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add 7-Bromo-1H-benzo[d]triazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.[9]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of a brominated heterocycle with a primary or secondary amine.
Materials:
-
7-Bromo-1H-benzo[d]triazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add 7-Bromo-1H-benzo[d]triazole, Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Add anhydrous toluene and the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[10]
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The benzotriazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to inhibit key cellular signaling pathways implicated in diseases such as cancer.[11] Derivatives of 7-Bromo-1H-benzo[d]triazole are particularly valuable in the synthesis of kinase inhibitors, including those targeting Aurora kinases, which are crucial regulators of cell division and are often overexpressed in tumors.[12][13]
The following diagram illustrates a general workflow for the synthesis of a benzotriazole-based kinase inhibitor and its subsequent role in blocking a signaling pathway.
Caption: Synthetic workflow for a benzotriazole-based kinase inhibitor and its inhibitory action on a signaling pathway.
This workflow highlights how 7-Bromo-1H-benzo[d]triazole can be elaborated through cross-coupling and subsequent synthetic modifications to yield a potent kinase inhibitor. This inhibitor can then interfere with signaling pathways, such as the one involving Aurora kinases, to ultimately block tumor growth.
Logical Relationships in Synthesis and Application
The decision to use 7-Bromo-1H-benzo[d]triazole over other brominated heterocycles is often guided by a combination of factors including desired reactivity, the nature of the target molecule, and the required biological activity.
Caption: Logical considerations for selecting 7-Bromo-1H-benzo[d]triazole as a synthetic building block.
References
- 1. scribd.com [scribd.com]
- 2. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. mdpi.com [mdpi.com]
- 13. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 7-Bromo-1H-benzo[d]triazole
Essential Procedures for the Safe Disposal of 7-Bromo-1H-benzo[d][1][2][3]triazole
For Immediate Reference: This document outlines the essential operational and disposal plans for 7-Bromo-1H-benzo[d][1][2]triazole, providing procedural guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Based on available safety data for 7-Bromo-1H-benzo[d][1][2]triazole and structurally related compounds, this chemical is classified as a hazardous substance. It is crucial to handle this compound and its waste with care to mitigate potential risks. The following procedures are based on established best practices for the disposal of halogenated organic compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols should be strictly followed.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, including under the eyelids. Seek prompt medical attention.
-
Skin: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms develop.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Seek immediate medical attention.
Quantitative Data Summary
The following table summarizes the key quantitative data available for 7-Bromo-1H-benzo[d][1][2]triazole.
| Property | Value |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol [1] |
| GHS Hazard Statements | Toxic if swallowed, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The proper disposal of 7-Bromo-1H-benzo[d][1][2]triazole is a critical step in the laboratory workflow. As a brominated heterocyclic compound, it is categorized as halogenated organic waste and requires specific disposal procedures.
Experimental Protocol for Waste Disposal:
-
Waste Segregation:
-
Collection of Solid Waste:
-
Collection of Liquid Waste:
-
Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the solvent rinsate in the "Halogenated Organic Liquid Waste" container.
-
After the initial solvent rinse, the glassware can be washed according to standard laboratory procedures.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully collect the absorbed material and any contaminated debris into the "Halogenated Organic Waste" container.
-
Clean the spill area thoroughly with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
-
Final Disposal:
-
All waste containers must be securely sealed and properly labeled with the contents and associated hazards.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The preferred method of disposal for halogenated organic compounds is typically high-temperature incineration at a permitted hazardous waste facility.[3]
-
Personal protective equipment for handling 7-Bromo-1H-benzo[d][1,2,3]triazole
Essential Safety and Handling Guide for 7-Bromo-1H-benzo[d][1][2][3]triazole
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of 7-Bromo-1H-benzo[d][1]triazole. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Classification
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
It is imperative to handle this compound with caution and to use appropriate personal protective equipment at all times.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling 7-Bromo-1H-benzo[d][1]triazole.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be compliant with EN 166 or ANSI Z87.1 standards.[2][3] Safety glasses must be worn beneath a face shield.[2] |
| Hand Protection | Chemical-resistant gloves | Impervious gloves such as nitrile rubber or neoprene should be worn. Always check gloves for integrity before use. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | A flame-resistant lab coat is recommended.[2] For larger quantities, consider additional protective clothing. |
| Respiratory Protection | NIOSH-approved respirator | To be used in a well-ventilated area or under a chemical fume hood.[4] If dust or aerosols are likely to be generated, a respirator is necessary.[4] |
Operational and Disposal Plans
Handling and Storage:
-
Always handle 7-Bromo-1H-benzo[d][1]triazole in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure that safety showers and eyewash stations are easily accessible.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.[5]
-
Keep the container tightly sealed when not in use.[6]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[3][7]
-
Wash hands thoroughly after handling.[8]
First-Aid Measures:
-
If Swallowed: Rinse mouth and seek medical attention. Do NOT induce vomiting.[3][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]
Spill and Disposal Plan:
-
Spill Containment: In the event of a spill, evacuate non-essential personnel. Wear appropriate PPE and prevent the generation of dust.[8] For solid spills, carefully sweep or vacuum the material and place it into a designated, labeled hazardous waste container.[4][8] For solutions, absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for disposal.[4]
-
Waste Disposal: Dispose of 7-Bromo-1H-benzo[d][1]triazole and any contaminated materials as hazardous waste.[4] Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[4] Contact a licensed professional waste disposal service.
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of 7-Bromo-1H-benzo[d][1]triazole.
Caption: Workflow for Safe Handling of 7-Bromo-1H-benzo[d][1]triazole.
References
- 1. 1064721-11-4 | 7-Bromo-1H-benzo[d][1,2,3]triazole | Triazoles | Ambeed.com [ambeed.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 7. This compound [myskinrecipes.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
